Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
Description
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Properties
IUPAC Name |
4-amino-2-chloro-5-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDOEWHXJCBYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068330 | |
| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41606-65-9 | |
| Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41606-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
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| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
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| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |
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| Record name | 4-amino-2-chloro-5-hydroxybenzenesulphonamide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.396 | |
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| Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS No. 41606-65-9). Primarily utilized as an intermediate in the synthesis of dyestuffs, particularly azo dyes, its publicly available biological and pharmacological data is limited. This document compiles the existing physicochemical data and outlines general synthetic and analytical approaches relevant to this class of compounds, acknowledging the absence of specific experimental protocols and defined signaling pathways for the title compound in the reviewed literature.
Chemical and Physical Properties
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring functionalized with amino, chloro, hydroxy, and sulfonamide groups. These functional groups are expected to influence its chemical reactivity, solubility, and potential biological activity.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 41606-65-9 | [1][2][3] |
| Molecular Formula | C₆H₇ClN₂O₃S | [4] |
| Molecular Weight | 222.65 g/mol | [4] |
| Appearance | White to off-white powder or crystalline solid; Brown powder | [3][5] |
| Purity | ≥ 97% | [5] |
| Boiling Point | 487.8 °C | [4] |
| Density | 1.699 g/cm³ | [3] |
| Storage Temperature | 10°C - 25°C | [4] |
| Primary Application | Dyestuff Intermediate | [5] |
Synthesis and Characterization
Mandatory Visualization: Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for benzenesulfonamides.
Experimental Protocols: Characterization
Following synthesis, purification would likely be achieved through recrystallization. Characterization of the final compound would involve a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the substitution pattern on the aromatic ring and the presence of the various functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino and sulfonamide groups, the O-H stretch of the hydroxyl group, and the S=O stretches of the sulfonamide.
-
Melting Point Analysis: To assess the purity of the compound.
Pharmacological Properties and Mechanism of Action
There is a significant lack of publicly available data regarding the pharmacological properties and biological mechanism of action for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. While some sources suggest potential antiviral properties for related compounds, no specific studies on this molecule were identified.[4]
The broader class of sulfonamides is known for a wide range of biological activities, including antimicrobial and carbonic anhydrase inhibition.[6][7] For instance, derivatives of benzenesulfonamide have been investigated as anticancer and antimicrobial agents through the inhibition of carbonic anhydrase IX. However, it is crucial to note that the biological activity of a specific sulfonamide is highly dependent on its particular substitution pattern.
Mandatory Visualization: General Logic of Drug Discovery for Related Compounds
Caption: Logical workflow for drug discovery involving sulfonamides.
Given the absence of specific data, any potential biological activity of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide would require empirical investigation.
Conclusion
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a known chemical compound, primarily used as an intermediate in the dye industry. While its physicochemical properties are documented to some extent, there is a notable absence of detailed information regarding its synthesis, characterization, and pharmacological effects in the public domain. For researchers in drug discovery, this compound could represent an unexplored scaffold. However, any investigation into its biological potential would need to commence with fundamental studies, including de novo synthesis, comprehensive characterization, and broad biological screening. This guide serves as a summary of the currently available information and highlights the significant gaps in the scientific literature concerning this specific molecule.
References
- 1. 4-Amino-2-chloro-5-hydroxybenzensulfonamide CAS#: 41606-65-9 [m.chemicalbook.com]
- 2. 4-Amino-2-chloro-5-hydroxybenzensulfonamide | 41606-65-9 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Aminophenol-4-chloro-5-sulfonamide | 41606-65-9 | FA147019 [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is an aromatic sulfonamide compound. The sulfonamide functional group is a key structural feature in a wide array of pharmaceutical agents, known for its role in antibacterial drugs (sulfa drugs) and other therapeutic classes such as diuretics and carbonic anhydrase inhibitors.[1] A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential development, formulation, and application in scientific research. These properties, including solubility, lipophilicity, and ionization state (pKa), govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for predicting its behavior in biological systems.
This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. It includes structured data tables for clarity, detailed experimental protocols for the determination of these properties, and workflow diagrams to illustrate key analytical processes.
Physicochemical Properties
The core physicochemical data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide are summarized below. Experimental values for this specific compound are not widely published; therefore, data from chemical databases and computational predictions are included.
General and Computed Properties
This table summarizes the general identifiers and key physical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-chloro-5-hydroxybenzenesulfonamide | - |
| Molecular Formula | C₆H₇ClN₂O₃S | [2][3][4] |
| Molar Mass | 222.65 g/mol | [2][4] |
| CAS Number | 41606-65-9 | [3] |
| Density | 1.699 g/cm³ | [2] |
| Boiling Point | 487.8°C at 760 mmHg | [2] |
| Flash Point | 248.8°C | [2] |
Predicted Lipophilicity and Ionization
Lipophilicity (logP) and the acid dissociation constant (pKa) are critical for predicting a drug's membrane permeability and solubility at different pH values. The values for a structurally similar N-methyl derivative are provided as an estimate.
| Property | Predicted Value | Method/Source |
| logP (Octanol/Water) | 0.388 - 0.5 | XLogP3[5][6] |
| pKa | Not available | - |
Note: The logP is for the related compound 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide. The pKa values for sulfonamides are influenced by the two key ionizable centers: the aromatic amino group (aniline-like, weakly basic) and the sulfonamide group (-SO₂NH₂, weakly acidic).[7]
Experimental Protocols for Physicochemical Characterization
This section provides detailed methodologies for the experimental determination of key physicochemical properties relevant to sulfonamides.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8]
Methodology: Capillary Method
-
Sample Preparation: The solid organic compound must be finely powdered.[8] A small amount is packed tightly into a glass capillary tube (sealed at one end) to a height of 1-2 cm.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is placed in a heating apparatus, such as a Thiele tube containing high-boiling point oil (e.g., silicone oil) or an electrically heated metal block apparatus.[8]
-
Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point, at a rate of approximately 1-2°C per minute to ensure accuracy.[8] For a Thiele tube, the side arm is heated to create a convection current for uniform temperature distribution.[8]
-
Observation and Recording: The temperature at which the solid first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[9] The melting point is reported as the range from t1 to t2.
-
Replicate: At least two careful determinations should be carried out until consistent values are obtained.
Aqueous Solubility Determination
Aqueous solubility is a critical property that influences bioavailability and formulation strategies.[10][11] It can be measured using kinetic or thermodynamic methods.
Methodology: Thermodynamic (Shake-Flask) Method This method is considered the "gold standard" as it measures the solubility of the solid compound at equilibrium.[10]
-
Sample Preparation: An excess amount of the solid, crystalline compound is added to a vial containing a precise volume of aqueous buffer at a specific pH (e.g., pH 7.4).[10]
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution.[10]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution via filtration or high-speed centrifugation.[12]
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[10] A calibration curve is used for accurate quantification.[13]
Caption: Workflow for Thermodynamic Solubility Determination.
Octanol-Water Partition Coefficient (logP) Determination
The logP value quantifies a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.[14]
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by mixing them vigorously and allowing the phases to separate.
-
Partitioning: A known amount of the sulfonamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases clearly separate.
-
Concentration Analysis: The concentration of the compound in each phase (octanol and aqueous) is determined using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).
Acid Dissociation Constant (pKa) Determination
The pKa values indicate the strength of the acidic and basic functional groups. For sulfonamides, this is critical for understanding their charge state and solubility at physiological pH.
Methodology: UV-Metric Titration
-
Solution Preparation: A stock solution of the compound is prepared in a solvent that is miscible with water (e.g., methanol, if the compound has low aqueous solubility).[15]
-
Titration Setup: A series of solutions are prepared with a constant concentration of the compound across a wide range of pH values using different buffers.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded. Ionization of the chromophore-containing functional groups (the aromatic ring and associated amino/hydroxyl groups) will cause a shift in the absorption wavelength and intensity as the pH changes.[16]
-
Data Analysis: The absorbance at a specific wavelength where the change is most significant is plotted against the pH. The resulting sigmoidal curve is analyzed, often using the Henderson-Hasselbalch equation, to determine the inflection point, which corresponds to the pKa value.[16] For compounds with multiple ionizable groups, deconvolution of the titration curve may be necessary.
Spectroscopic Characterization
Spectroscopic analysis provides structural confirmation and information about the chemical environment of atoms within the molecule.
General Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Structure Confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Solid samples are typically prepared as a pressed potassium bromide (KBr) pellet.[1] A small amount of the compound is mixed and ground with dry KBr powder and then compressed under high pressure to form a transparent disk.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.[17]
Expected Characteristic Bands for Arylsulfonamides:
-
N-H Stretching (Amine & Sulfonamide): Asymmetric and symmetric stretching vibrations for the primary amine (-NH₂) and the sulfonamide (-SO₂NH-) group are expected in the range of 3450-3200 cm⁻¹.[1][18]
-
S=O Stretching (Sulfonyl): Strong, characteristic absorption bands for asymmetric and symmetric SO₂ stretching are expected in the ranges of 1344–1310 cm⁻¹ and 1187–1145 cm⁻¹, respectively.[1][18]
-
S-N Stretching: This vibration typically appears in the range of 924–895 cm⁻¹.[1][18]
-
Aromatic C=C Stretching: Bands corresponding to the benzene ring vibrations are expected in the 1600-1450 cm⁻¹ region.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol:
-
A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[19]
-
The spectrum is recorded using a high-field NMR spectrometer.[20]
Expected Chemical Shifts (δ) in ¹H NMR:
-
Aromatic Protons: Signals for the protons on the benzene ring are expected in the region of δ 6.5-8.0 ppm.[18]
-
-NH₂ and -OH Protons: The chemical shifts of these protons are variable and depend on solvent, concentration, and temperature. They will appear as broad singlets. The primary amine protons may appear around δ 5.9 ppm.[18]
-
-SO₂NH- Proton: The sulfonamide proton typically appears as a singlet at a downfield chemical shift, potentially between δ 8.7 and 10.2 ppm.[18]
Expected Chemical Shifts (δ) in ¹³C NMR:
-
Aromatic Carbons: Signals for the carbon atoms of the benzene ring are expected in the region of δ 110-160 ppm.[18] The carbons attached to the electronegative oxygen, nitrogen, and sulfur atoms will be shifted further downfield.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.
Experimental Protocol:
-
A dilute solution of the compound is prepared in a solvent that is transparent in the UV-Vis region (e.g., ethanol, methanol, or buffered water).
-
The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a dual-beam spectrophotometer.[21]
Expected Characteristics:
-
Aromatic sulfonamides typically exhibit characteristic absorption maxima (λ_max) related to the π → π* transitions of the substituted benzene ring.[22] The presence of auxochromes like -NH₂ and -OH will influence the position and intensity of these bands. The absorption spectrum is often pH-dependent due to the ionization of these functional groups.[16]
Conclusion
The physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, including its solubility, lipophilicity, pKa, and spectral characteristics, are essential for its evaluation in research and development. While specific experimental data for this compound are limited, this guide provides the established, standard protocols for their determination, drawing from methodologies applied to similar sulfonamide structures. The presented data and experimental frameworks offer a robust foundation for scientists to characterize this molecule, enabling further investigation into its potential applications.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. 4-Amino-2-Chloro-5-Hydroxy-Benzenesulfonamide [chembk.com]
- 3. 4-AMINO-2-CHLORO-5-HYDROXYBENZENESULFONAMIDE [drugfuture.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide | SIELC Technologies [sielc.com]
- 6. 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide | C7H9ClN2O3S | CID 3021105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pharmahealthsciences.net [pharmahealthsciences.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
Technical Guide: 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS: 41606-65-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a substituted aromatic sulfonamide. Publicly available data on this specific compound (CAS: 41606-65-9) is primarily limited to its physicochemical properties and its application as a crucial intermediate in the synthesis of dyestuffs, particularly azo dyes.[1][2] There is a notable absence of published research detailing its biological activity, mechanism of action, or specific experimental protocols in a therapeutic context. However, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of clinically significant drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors. This guide summarizes the known information for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide and explores potential research avenues based on the established biological activities of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.
| Property | Value | Reference(s) |
| CAS Number | 41606-65-9 | [3][4][5] |
| Molecular Formula | C₆H₇ClN₂O₃S | [3][5] |
| Molecular Weight | 222.65 g/mol | [3][5] |
| Appearance | Brown powder | [4] |
| Density | 1.699 g/cm³ | [3] |
| Boiling Point | 487.8 °C at 760 mmHg | [3] |
| Flash Point | 248.8 °C | [3] |
| Purity | ≥ 97% | [1][2] |
Current Applications: Dyestuff Synthesis
The primary documented application of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is as an intermediate in the manufacture of azo dyes.[1][2] Its aromatic amino group can be diazotized and subsequently coupled with a suitable coupling component to form a chromophoric azo bridge (-N=N-).
Experimental Workflow: Azo Dye Synthesis
The general workflow for utilizing 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in azo dye synthesis involves two key steps: diazotization and azo coupling.
Potential Biological Activities: Avenues for Research
While no specific biological activities have been reported for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, its chemical structure, a substituted benzenesulfonamide, is suggestive of several potential pharmacological roles based on extensive research into analogous compounds.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is the cornerstone of a major class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Hypothetical Signaling Pathway Interaction:
Antimicrobial and Antiviral Activity
Sulfonamide-containing compounds represent one of the oldest classes of antibacterial agents. More recently, derivatives of benzenesulfonamide have been investigated for their antiviral properties against a range of viruses. For instance, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have shown potent inhibitory effects on respiratory syncytial virus (RSV) and human adenovirus (HAdV).
Anticancer Potential
Certain benzenesulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment.
Proposed Experimental Protocols for Biological Screening
Given the lack of biological data, the following are suggested initial experimental protocols to assess the potential therapeutic value of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
In Vitro Carbonic Anhydrase Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of various human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).
-
Methodology: A stopped-flow spectrophotometric assay can be used to measure the inhibition of CO₂ hydration. The IC₅₀ values would be determined by measuring the enzyme activity at various concentrations of the test compound.
Antimicrobial Susceptibility Testing
-
Objective: To evaluate the antibacterial and antifungal activity of the compound.
-
Methodology: Broth microdilution or disk diffusion assays can be performed against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains to determine the minimum inhibitory concentration (MIC).
In Vitro Anticancer Cell Viability Assay
-
Objective: To assess the cytotoxic effects of the compound on various cancer cell lines.
-
Methodology: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) can be treated with increasing concentrations of the compound. Cell viability can be measured using assays such as the MTT or MTS assay to determine the IC₅₀ value for each cell line.
Logical Workflow for Preliminary Biological Evaluation:
Conclusion
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a commercially available chemical intermediate with well-defined physicochemical properties. While its current application is in the synthesis of dyes, its core benzenesulfonamide structure suggests a strong potential for biological activity. The lack of published research in this area presents a clear opportunity for investigation. The proposed experimental workflows provide a starting point for exploring its potential as a carbonic anhydrase inhibitor, an antimicrobial agent, or an anticancer compound. Further research into this and similar substituted benzenesulfonamides could lead to the discovery of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-2-chloro-5-hydroxybenzensulfonamide, CasNo.41606-65-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological activity of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Properties
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a substituted aromatic sulfonamide with the chemical formula C₆H₇ClN₂O₃S.[1] Its structure features a benzene ring substituted with an amino group, a chloro group, a hydroxyl group, and a sulfonamide group. These functional groups are expected to influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is presented in Table 1. These values are compiled from publicly available chemical databases and are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₃S | [1] |
| Molar Mass | 222.65 g/mol | [1] |
| Density | 1.699 g/cm³ | [1] |
| Boiling Point | 487.8°C at 760 mmHg | [1] |
| Flash Point | 248.8°C | [1] |
| CAS Number | 41606-65-9 | [1] |
Proposed Synthesis Pathway
Figure 1: Proposed synthesis workflow for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide are not explicitly found in the surveyed literature. However, based on general procedures for similar compounds, the following methodologies can be adapted.
General Synthesis Protocol (Proposed)
-
Protection of Functional Groups: The starting material, 2-amino-4-chlorophenol, would first have its reactive amino and hydroxyl groups protected to prevent unwanted side reactions during chlorosulfonation. This is commonly achieved through acetylation using acetic anhydride.
-
Chlorosulfonation: The protected intermediate is then reacted with an excess of chlorosulfonic acid at a controlled temperature. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring.
-
Amination: The resulting sulfonyl chloride is subsequently reacted with ammonia to form the sulfonamide.
-
Deprotection: The protecting groups on the amino and hydroxyl functionalities are removed, typically by acid or base-catalyzed hydrolysis, to yield the final product.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The following is a general protocol that can be optimized for specific analytical needs.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Potential Biological Activity and Mechanism of Action
The sulfonamide moiety is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. Given its structure, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a strong candidate for a carbonic anhydrase inhibitor.
Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle. The affinity of a sulfonamide inhibitor for different CA isoforms is influenced by the substituents on the aromatic ring.
Figure 2: Proposed mechanism of carbonic anhydrase inhibition.
While no specific inhibition data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide has been found, Table 3 presents the inhibitory activities of some structurally related sulfonamides against various human carbonic anhydrase (hCA) isoforms. This data suggests that the target compound is likely to exhibit inhibitory activity, particularly against hCA II and the tumor-associated hCA IX and XII isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Related Benzenesulfonamide 1 | >10000 | 9.8 | 9.3 | 5.7 |
| Related Benzenesulfonamide 2 | 7560 | 14.6 | 28.4 | 8.9 |
Data is illustrative and based on publicly available information for structurally similar compounds.
Conclusion
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a molecule of interest for researchers in drug discovery, particularly in the area of carbonic anhydrase inhibition. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation based on its physicochemical properties and the well-established structure-activity relationships of related sulfonamides. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the therapeutic potential of this compound.
References
Spectroscopic Characterization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of the compound 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS 41606-65-9). Due to the current lack of publicly available experimental spectra for this specific molecule, this document focuses on predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Additionally, it outlines standardized experimental protocols for acquiring such data, offering a comprehensive resource for researchers involved in the synthesis, identification, and characterization of this and similar compounds.
Chemical Structure and Properties
-
IUPAC Name: 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Molecular Formula: C₆H₇ClN₂O₃S
-
Molecular Weight: 222.65 g/mol
-
CAS Number: 41606-65-9
Predicted Spectral Data
The following tables summarize the predicted NMR, IR, and MS spectral data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. These predictions are based on computational models and provide expected values that are crucial for the initial identification and structural confirmation of the compound.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (Aromatic, C3-H) | 7.5 - 7.8 | Singlet |
| H (Aromatic, C6-H) | 6.8 - 7.1 | Singlet |
| -NH₂ (Amino) | 4.0 - 5.5 | Broad Singlet |
| -OH (Hydroxy) | 8.5 - 9.5 | Broad Singlet |
| -SO₂NH₂ (Sulfonamide) | 6.5 - 7.5 | Broad Singlet |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C-SO₂NH₂) | 135 - 140 |
| C2 (C-Cl) | 120 - 125 |
| C3 (C-H) | 125 - 130 |
| C4 (C-NH₂) | 140 - 145 |
| C5 (C-OH) | 145 - 150 |
| C6 (C-H) | 115 - 120 |
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydroxy) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amino & Sulfonamide) | 3100 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| S=O Stretch (Sulfonamide) | 1300 - 1350 and 1150 - 1180 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium |
| C-O Stretch (Phenol) | 1180 - 1260 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 222/224 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M-SO₂NH₂]⁺ | 143/145 | Loss of the sulfonamide group |
| [M-Cl]⁺ | 187 | Loss of the chlorine atom |
| [M-OH]⁺ | 205/207 | Loss of the hydroxyl group |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR, IR, and MS spectra of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Fragmentation Analysis (MS/MS):
-
Select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID).
-
Vary the collision energy to obtain a fragmentation pattern that can aid in structure elucidation.
-
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Solubility Landscape of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the solubility characteristics of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document furnishes its key physicochemical properties and outlines a comprehensive, standardized experimental protocol for determining its solubility. This guide serves as a practical resource for initiating formulation studies and other research endeavors involving this compound.
Physicochemical Properties
A summary of the known physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is presented in Table 1. These parameters are crucial for anticipating its behavior in various solvent systems and for the design of appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₃S | [1] |
| Molar Mass | 222.65 g/mol | |
| Density | 1.699 g/cm³ | |
| Boiling Point | 487.8°C at 760 mmHg | [1] |
| Flash Point | 248.8°C | [1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in various organic solvents. This protocol is based on the widely accepted shake-flask method, which is considered a gold standard for equilibrium solubility measurements.
Materials and Equipment
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide (analytical standard)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25°C (or another temperature of interest).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is generally recommended, although the optimal time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to permit the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide of known concentrations in the solvent of interest.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is advisable to perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Caption: Experimental workflow for solubility determination.
This technical guide provides essential information and a practical framework for researchers and drug development professionals working with 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The outlined experimental protocol offers a robust starting point for systematically investigating its solubility in a variety of organic solvents, which is a critical step in the development of new pharmaceutical formulations and other applications.
References
An In-depth Technical Guide on the Biological Activity of Benzenesulfonamide Analogs Related to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
Disclaimer: This technical guide addresses the biological activities of benzenesulfonamide derivatives that are structurally related to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. Extensive searches did not yield specific biological activity data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide itself. The information presented herein pertains to analogous compounds and is intended to provide insights into the potential biological profile of this chemical class for researchers, scientists, and drug development professionals.
Introduction
Benzenesulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities.[1] The core structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), serves as a versatile scaffold for the development of therapeutic agents.[1] While direct biological data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is not publicly available, extensive research on structurally similar benzenesulfonamide derivatives has revealed significant potential in several key therapeutic areas, most notably as carbonic anhydrase inhibitors for anticancer applications and as antimicrobial agents.[2][3][4] This guide provides a comprehensive overview of the biological activities, quantitative data, and experimental methodologies associated with these related compounds.
Key Biological Activities of Related Benzenesulfonamide Derivatives
A primary and extensively studied biological activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[5] Several CA isoforms are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.[2][3] Consequently, CA inhibitors are being actively investigated as anticancer agents.[3]
Benzenesulfonamides typically inhibit CAs by coordinating their sulfonamide group to the Zn²⁺ ion in the enzyme's active site.[1] The substituents on the benzene ring play a crucial role in determining the inhibitory potency and isoform selectivity.[1]
The foundational biological activity of sulfonamides is their antimicrobial effect.[4] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth.[6] Various derivatives of 4-aminobenzenesulfonamide have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[4][7]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for various benzenesulfonamide derivatives structurally related to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Assay Method | Reference |
| 5a (a 1,3,5-dihydrotriazine derivative) | hCA IX | 134.8 nM | Not Specified | [3] |
| 4g (a thiazolone-benzenesulfonamide) | MDA-MB-231 (IC₅₀) | 5.54 µM | MTT Assay | [2] |
| 4g (a thiazolone-benzenesulfonamide) | MCF-7 (IC₅₀) | 2.55 µM | MTT Assay | [2] |
| 4e (a thiazolone-benzenesulfonamide) | MDA-MB-231 (IC₅₀) | 3.58 µM | MTT Assay | [2] |
| 4e (a thiazolone-benzenesulfonamide) | MCF-7 (IC₅₀) | 4.58 µM | MTT Assay | [2] |
| Compound 7d (a triazolyl sulfonamide) | hCA I | 47.1 nM | Not Specified | [8] |
| Compound 7o (a triazolyl sulfonamide) | hCA II | 35.9 nM | Not Specified | [8] |
| Compound 7a (a triazolyl sulfonamide) | hCA IX | 170.0 nM | Not Specified | [8] |
| Compound 7a (a triazolyl sulfonamide) | hCA XII | 149.9 nM | Not Specified | [8] |
Table 2: Antimicrobial Activity Data for Selected Sulfonamide Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) / Zone of Inhibition (ZI) | Assay Method | Reference |
| Compound IX (an ethyl coumarin benzenesulfonamide) | E. coli | ZI: 10 mm | Not Specified | [2] |
| Compound IX (an ethyl coumarin benzenesulfonamide) | S. flexneri | ZI: 09 mm | Not Specified | [2] |
| Compound 4 (a 4-hydroxycoumarin derivative) | P. aeruginosa | Significant Activity | Agar-well diffusion | [4] |
| Compound 4 (a 4-hydroxycoumarin derivative) | S. typhi | Significant Activity | Agar-well diffusion | [4] |
| Compound 5 (a 4-hydroxycoumarin derivative) | P. aeruginosa | Significant Activity | Agar-well diffusion | [4] |
| Compound 5 (a 4-hydroxycoumarin derivative) | S. typhi | Significant Activity | Agar-well diffusion | [4] |
| Compound 3 (a 4-hydroxycoumarin derivative) | M. canis | Significant Activity | Not Specified | [4] |
| Compound 8 (a 4-hydroxycoumarin derivative) | M. canis | Significant Activity | Not Specified | [4] |
Experimental Protocols
This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes a substrate, resulting in a colored product.[5][9]
Materials:
-
Carbonic Anhydrase (CA) enzyme (e.g., human or bovine erythrocyte CA)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Buffer: Tris-HCl or Tris-Sulfate (e.g., 50 mM, pH 7.4-8.3)
-
Organic Solvent: DMSO or acetonitrile
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a working solution of the CA enzyme by diluting the stock solution to the desired concentration.
-
Prepare a fresh stock solution of the substrate (p-NPA) in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): Assay Buffer + Substrate Solution.
-
Maximum Activity (No Inhibitor): Assay Buffer + DMSO (vehicle) + CA Working Solution + Substrate Solution.
-
Test Compound: Assay Buffer + Test compound dilution + CA Working Solution + Substrate Solution.
-
Positive Control: Assay Buffer + Positive control dilution + CA Working Solution + Substrate Solution.
-
-
Assay Execution:
-
Add the assay buffer, test compounds/vehicle, and CA working solution to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.[4][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Sterile petri dishes
-
Sterile metallic borer
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain.
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile metallic borer.
-
Compound Application: Add a defined volume of the test compound solution, solvent control, and positive control to separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Visualizations
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Conclusion
While direct biological activity data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide remains elusive, the broader class of benzenesulfonamide derivatives demonstrates significant and varied biological potential. The primary activities identified for structurally related compounds are carbonic anhydrase inhibition, with implications for anticancer therapy, and broad-spectrum antimicrobial effects. The provided quantitative data and experimental protocols for these analogs offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Further investigation is warranted to synthesize and evaluate the specific biological profile of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide to determine if it shares the promising activities of its chemical relatives.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Research Potential of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential research applications of the chemical intermediate, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. While primarily utilized in the synthesis of azo dyes, its inherent chemical functionalities—a primary aromatic amine, a sulfonamide group, and a substituted phenolic ring—suggest a broader, yet underexplored, potential in medicinal chemistry and materials science. This document consolidates its known chemical properties, details its application in dye synthesis with an exemplary experimental protocol, and explores hypothetical research avenues based on the well-established biological activities of structurally related sulfonamide compounds.
Chemical Properties and Data
4-amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS No. 41606-65-9) is a multifaceted organic compound. Its key physicochemical properties are summarized in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₃S |
| Molecular Weight | 222.65 g/mol |
| Appearance | Off-white to light brown powder |
| Density | 1.699 g/cm³ |
| Boiling Point | 487.8°C at 760 mmHg |
| Flash Point | 248.8°C |
| SMILES | c1c(c(cc(c1N)O)S(=O)(=O)N)Cl |
| InChI | InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) |
Primary Application: Azo Dye Synthesis
The principal application of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is as a diazo component in the synthesis of azo dyes.[3] The primary aromatic amine group can be readily converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline derivative. The substituents on the benzene ring of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, namely the chloro, hydroxyl, and sulfonamide groups, influence the color, solubility, and fastness properties of the resulting dyes.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol describes a representative synthesis of a monoazo dye using 4-amino-2-chloro-5-hydroxy-benzenesulfonamide as the diazo component and β-naphthol as the coupling component.
Materials:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Buchner funnel and filter paper
-
Beakers and magnetic stirrer
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend 0.01 mol of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in 50 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
-
Coupling Reaction:
-
In a 500 mL beaker, dissolve 0.01 mol of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the β-naphthol solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Dry the dye in an oven at 60-70°C.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
References
The Versatile Intermediate: A Technical Guide to 4-Amino-2-chloro-5-hydroxy-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-5-hydroxy-benzenesulfonamide is a key chemical intermediate with significant applications in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries. Its multifunctional structure, featuring amino, chloro, hydroxyl, and sulfonamide groups, makes it a versatile building block for the creation of complex molecules with desired biological activities and chemical properties. This technical guide provides an in-depth overview of its properties, a plausible synthesis route, and its role as a precursor in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is presented in the table below, providing a quick reference for researchers.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₃S | [1] |
| Molecular Weight | 222.65 g/mol | [1] |
| CAS Number | 41606-65-9 | |
| Appearance | White to off-white powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents |
Synthesis of 4-Amino-2-chloro-5-hydroxy-benzenesulfonamide
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-amino-4-chlorophenol.
Caption: Proposed synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Experimental Protocol (General Procedure)
Step 1: Chlorosulfonation of 2-Amino-4-chlorophenol
This step involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 2-amino-4-chlorophenol.
-
Materials:
-
2-Amino-4-chlorophenol
-
Chlorosulfonic acid
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
-
Procedure:
-
In a fume hood, a solution of 2-amino-4-chlorophenol in an anhydrous solvent is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser with a drying tube.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Chlorosulfonic acid is added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid.
-
The resulting precipitate, 4-amino-2-chloro-5-(chlorosulfonyl)phenol, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Step 2: Amination of 4-Amino-2-chloro-5-(chlorosulfonyl)phenol
This step converts the chlorosulfonyl group into a sulfonamide group (-SO₂NH₂).
-
Materials:
-
4-Amino-2-chloro-5-(chlorosulfonyl)phenol
-
Aqueous ammonia solution (e.g., 28-30%)
-
Suitable solvent (e.g., acetone, ethanol)
-
-
Procedure:
-
The crude 4-amino-2-chloro-5-(chlorosulfonyl)phenol is dissolved in a suitable solvent.
-
The solution is cooled in an ice bath, and an excess of cold aqueous ammonia is added slowly with stirring.
-
The reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent may be removed under reduced pressure.
-
The resulting solid is suspended in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The precipitate, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.
-
Characterization
The synthesized 4-amino-2-chloro-5-hydroxy-benzenesulfonamide should be characterized using standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons, amino group protons, hydroxyl group proton, and sulfonamide protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Aromatic carbons with distinct chemical shifts influenced by the various substituents. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amino and sulfonamide), O-H (hydroxyl), S=O (sulfonamide), and C-Cl bonds. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (222.65 g/mol ), along with characteristic fragmentation patterns. |
| Elemental Analysis | Percentages of Carbon, Hydrogen, Chlorine, Nitrogen, and Sulfur that correspond to the molecular formula C₆H₇ClN₂O₃S. |
Applications as a Chemical Intermediate
4-Amino-2-chloro-5-hydroxy-benzenesulfonamide serves as a valuable intermediate in the synthesis of a variety of target molecules. Its functional groups allow for a range of chemical modifications.
Caption: Role as an intermediate in synthesis.
Synthesis of N-Substituted Derivatives
The amino group of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide can be readily alkylated or arylated to introduce various substituents. These modifications are crucial for tuning the pharmacological properties of the final compounds.
Use in the Synthesis of Bioactive Molecules
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The core structure of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide provides a scaffold for the development of novel therapeutic agents. For instance, the sulfonamide moiety is a key pharmacophore in many carbonic anhydrase inhibitors.
Signaling Pathways and Biological Activity
Currently, there is no direct evidence in the scientific literature to suggest that 4-amino-2-chloro-5-hydroxy-benzenesulfonamide itself is involved in any specific signaling pathways or possesses significant biological activity. Its primary role is that of a chemical intermediate, a building block used in the synthesis of larger, more complex molecules which may then interact with biological targets. The biological activity of its derivatives is determined by the nature of the substituents introduced onto the core scaffold.
Conclusion
4-Amino-2-chloro-5-hydroxy-benzenesulfonamide is a valuable and versatile chemical intermediate. While detailed synthetic protocols and comprehensive analytical data for this specific compound are not widely published, its synthesis can be reasonably achieved through standard organic chemistry reactions. Its importance lies in its utility as a starting material for the synthesis of a diverse range of substituted benzenesulfonamides, which are of significant interest in the fields of medicinal chemistry and materials science. Further research into the applications of this intermediate could lead to the discovery of novel compounds with important biological and chemical properties.
References
Derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: A Technical Guide on Synthesis, Potential Applications, and Research Methodologies
Disclaimer: An extensive review of scientific literature reveals a notable scarcity of specific research focused on the synthesis and biological evaluation of a broad range of derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The parent compound, identified by CAS number 41606-65-9, is primarily documented as an intermediate in the manufacturing of dyestuffs. Consequently, this guide will provide a comprehensive overview based on structurally analogous sulfonamide derivatives. The methodologies, biological targets, and structure-activity relationships (SAR) discussed herein are drawn from research on similar compounds and are presented to inform potential future investigations into the derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Introduction to Substituted Benzenesulfonamides
Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antibacterial, anticancer, and enzyme-inhibiting activities. The core structure of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide presents multiple reactive sites—the aromatic amino group, the phenolic hydroxyl group, and the sulfonamide moiety itself—that are amenable to chemical modification to generate a library of novel derivatives with potentially unique biological activities.
Synthesis of Sulfonamide Derivatives
The synthesis of derivatives from a core sulfonamide structure can be approached through several well-established chemical reactions. A common strategy involves the derivatization of the aromatic amino group, for instance, through the formation of Schiff bases.
General Synthesis of Schiff Base Derivatives
A prevalent method for derivatizing aromatic amines is through condensation with various aldehydes to form Schiff bases (imines). This reaction is typically carried out under reflux in a suitable solvent like ethanol.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
This protocol is adapted from the synthesis of 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide.
-
Reaction Setup: A solution of the parent sulfonamide (e.g., sulfanilamide, 2 mmol) in ethanol (20 ml) is prepared in a round-bottom flask.
-
Addition of Aldehyde: A solution of a selected aldehyde (e.g., 5-chlorosalicylaldehyde, 2 mmol) in ethanol (10 ml) is added to the flask.
-
Reflux: The resulting mixture is refluxed for approximately 3 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The formed precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a 1:1 mixture of methanol and ethanol) to yield the final product.
A general workflow for the synthesis of sulfonamide derivatives is depicted below.
Caption: General synthetic routes for the derivatization of a core sulfonamide structure.
Potential Biological Activities and Representative Data
Derivatives of benzenesulfonamides have been extensively studied for a variety of biological activities. The primary mechanism of action for many sulfonamide antibacterial drugs is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Additionally, many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of sulfonamide derivatives against various CA isozymes is a key area of research.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is by measuring the esterase activity of the enzyme.
-
Enzyme and Substrate Preparation: A solution of the carbonic anhydrase isozyme and a solution of p-nitrophenyl acetate (as the substrate) are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: The sulfonamide derivatives to be tested are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure: The enzyme solution is incubated with the inhibitor solutions for a set period. The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.
Representative Biological Data
The following table summarizes the carbonic anhydrase inhibitory activity of a series of 3-amino-4-hydroxybenzenesulfonamide derivatives, which are structurally similar to the topic of this guide.
| Compound | Derivative Type | CA I (Kd, µM) | CA II (Kd, µM) | CA IX (Kd, µM) |
| 1 | Schiff Base (R=Ph) | 1.2 | 0.8 | 0.1 |
| 2 | Schiff Base (R=4-FPh) | 1.5 | 0.7 | 0.08 |
| 3 | Schiff Base (R=4-ClPh) | 0.9 | 0.5 | 0.06 |
| 4 | α-Amino Ketone | >100 | 85 | 12 |
| 5 | Imidazol-2-one | 25 | 15 | 2.1 |
Data is illustrative and sourced from studies on analogous compounds.
Signaling Pathways and Structure-Activity Relationships
The interaction of sulfonamide inhibitors with carbonic anhydrase is a well-characterized signaling pathway. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, leading to its inhibition.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
The structure-activity relationship (SAR) for sulfonamide-based carbonic anhydrase inhibitors often reveals that:
-
The unsubstituted sulfonamide group is crucial for potent inhibition.
-
Modifications to the aromatic ring and the amino/hydroxyl groups can significantly influence isoform selectivity and pharmacokinetic properties.
-
The introduction of different side chains can alter the binding affinity and selectivity for different carbonic anhydrase isozymes.
Conclusion and Future Outlook
While direct research on the derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is limited, the extensive literature on analogous sulfonamides provides a robust framework for future investigations. The synthetic methodologies are well-established, and the potential for these derivatives to act as inhibitors of enzymes like carbonic anhydrases or to possess other biological activities is high.
Future research should focus on:
-
The synthesis of a diverse library of derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
-
Screening of these derivatives against a panel of biological targets, including various carbonic anhydrase isozymes, bacterial enzymes, and cancer cell lines.
-
Detailed structure-activity relationship studies to optimize potency and selectivity.
Such studies would significantly contribute to the understanding of this particular class of sulfonamides and could lead to the discovery of novel therapeutic agents.
An In-depth Technical Guide on 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, a substituted aromatic sulfonamide with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogues to infer its physicochemical properties, potential synthetic routes, and likely biological activities.
Physicochemical Properties
The fundamental physicochemical properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide are summarized in the table below. These values are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₃S | [1] |
| Molecular Weight | 222.65 g/mol | [1] |
| IUPAC Name | 4-amino-2-chloro-5-hydroxybenzenesulfonamide | N/A |
| CAS Number | 41606-65-9 | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 487.8 °C at 760 mmHg | N/A |
| Flash Point | 248.8 °C | N/A |
| Density | 1.699 g/cm³ | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | N/A |
| pKa | Not available | N/A |
Synthesis and Experimental Protocols
While a direct, detailed experimental protocol for the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous compounds, such as 2-aminophenol-4-sulfonamide and other substituted benzenesulfonamides. The proposed pathway involves the chlorosulfonation of a suitably protected aminophenol, followed by amination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Detailed Experimental Protocols (Inferred)
Step 1: Acetylation of 2-Amino-4-chlorophenol
-
Dissolve 2-amino-4-chlorophenol in glacial acetic acid.
-
Add acetic anhydride dropwise to the solution while stirring at room temperature.
-
Heat the mixture to reflux for 1-2 hours to ensure complete acetylation of the amino group.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetylated product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-acetyl-2-amino-4-chlorophenol.
Step 2: Chlorosulfonation
-
Add the dried N-acetyl-2-amino-4-chlorophenol portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-3 hours to complete the sulfonation.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride derivative.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield N-acetyl-4-amino-2-chloro-5-hydroxybenzenesulfonyl chloride.
Step 3: Amination
-
Dissolve the sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.
-
Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with stirring.
-
Continue the reaction for several hours at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting solid is N-acetyl-4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Step 4: Hydrolysis
-
Suspend the N-acetylated sulfonamide in an aqueous solution of a strong acid (e.g., HCl).
-
Heat the mixture to reflux for several hours to effect deacetylation.
-
Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Biological Activity and Potential Applications
The primary biological activity associated with the benzenesulfonamide scaffold is the inhibition of carbonic anhydrases (CAs).[2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.[3]
While no direct quantitative biological data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide has been found, its structural similarity to known CA inhibitors suggests that it is likely to exhibit inhibitory activity against various CA isoforms. The inhibitory potency and isoform selectivity would be influenced by the substitution pattern on the benzene ring.
Carbonic Anhydrase Inhibition
The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for CA inhibition. It coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the catalytic activity. The amino, chloro, and hydroxy substituents on the aromatic ring will modulate the electronic properties and steric interactions of the molecule within the enzyme's active site, thereby influencing its binding affinity and selectivity for different CA isoforms.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)
This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.
-
Reagents and Buffers:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Buffer solution (e.g., 10 mM HEPES or Tris, pH 7.4).
-
Substrate: CO₂-saturated water.
-
Indicator: A pH-sensitive indicator (e.g., p-nitrophenol).
-
Inhibitor stock solution (dissolved in DMSO).
-
-
Procedure:
-
The assay is performed using a stopped-flow spectrophotometer to measure the enzyme-catalyzed CO₂ hydration.
-
The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
IC₅₀ values are determined by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.
-
Ki values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Caption: Workflow for a carbonic anhydrase inhibition assay.
Signaling Pathways
Direct evidence for the involvement of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in specific signaling pathways is not available in the current literature. However, as a potential carbonic anhydrase inhibitor, its effects would be linked to pathways regulated by pH and CO₂/bicarbonate homeostasis.
Potential Involvement in Cancer-Related Pathways
Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. By inhibiting these isoforms, benzenesulfonamide derivatives could potentially interfere with these processes.
Caption: Potential mechanism of action in cancer via CA IX inhibition.
Conclusion
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a benzenesulfonamide derivative with predicted physicochemical properties that make it a candidate for biological evaluation. While direct experimental data is scarce, a plausible synthetic route can be devised based on established chemical principles. The primary anticipated biological activity is the inhibition of carbonic anhydrases, a target of significant therapeutic interest. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its inhibitory potency and selectivity against a panel of CA isoforms. Such studies would elucidate its potential as a lead compound for the development of novel therapeutic agents.
References
Methodological & Application
Synthesis Protocol for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive, four-step protocol for the laboratory synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. This compound, a substituted benzenesulfonamide, holds potential as a valuable intermediate in the development of novel therapeutic agents and other specialty chemicals. The synthetic route commences with the commercially available starting material, 4-amino-2-chlorophenol, and proceeds through a sequence of protection, sulfonation, amination, and deprotection steps.
Proposed Synthetic Pathway
The synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is proposed to be achieved via a four-step sequence:
-
N-Acetylation: The amino group of 4-amino-2-chlorophenol is first protected by acetylation with acetic anhydride to yield N-(3-chloro-4-hydroxyphenyl)acetamide. This prevents unwanted side reactions at the amino group during the subsequent sulfonation step.
-
Chlorosulfonation: The protected intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce a sulfonyl chloride group at the position para to the hydroxyl group, yielding 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with aqueous ammonia.
-
Deprotection: Finally, the N-acetyl protecting group is removed by acid hydrolysis to afford the target compound, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Experimental Protocols
Step 1: N-Acetylation of 4-amino-2-chlorophenol
This procedure details the protection of the amino group of 4-amino-2-chlorophenol by acetylation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-amino-2-chlorophenol | Reagent Grade, ≥98% | Sigma-Aldrich |
| Acetic anhydride | Reagent Grade, ≥98% | Fisher Scientific |
| Glacial acetic acid | ACS Grade | VWR Chemicals |
| Deionized water | N/A | In-house |
| Ethanol (for recrystallization) | ACS Grade | VWR Chemicals |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 14.36 g (0.1 mol) of 4-amino-2-chlorophenol in 50 mL of deionized water.
-
While stirring, add 10.2 mL (0.11 mol) of acetic anhydride to the suspension.
-
Heat the mixture to 80-90°C with continuous stirring for 30 minutes. The solid should dissolve, and the reaction mixture may become colored.
-
After 30 minutes, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crude N-(3-chloro-4-hydroxyphenyl)acetamide by vacuum filtration and wash the crystals with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-chloro-4-hydroxyphenyl)acetamide.
-
Dry the purified product in a vacuum oven at 60°C.
Expected Yield: 85-95% Physical Properties: White to off-white crystalline solid.
Step 2: Chlorosulfonation of N-(3-chloro-4-hydroxyphenyl)acetamide
This protocol describes the introduction of the sulfonyl chloride group onto the aromatic ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-(3-chloro-4-hydroxyphenyl)acetamide | From Step 1 | N/A |
| Chlorosulfonic acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (anhydrous) | ACS Grade | Fisher Scientific |
| Crushed ice | N/A | In-house |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood, as it evolves hydrogen chloride gas. Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place 18.56 g (0.1 mol) of N-(3-chloro-4-hydroxyphenyl)acetamide.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 40 mL (0.6 mol) of chlorosulfonic acid dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The solid 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonyl chloride will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
The crude product is used directly in the next step without further purification.
Expected Yield: 70-80% (crude) Physical Properties: White to pale yellow solid.
Step 3: Amination of 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonyl chloride
This procedure converts the sulfonyl chloride to the sulfonamide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonyl chloride | From Step 2 | N/A |
| Ammonium hydroxide solution (28-30%) | ACS Grade | VWR Chemicals |
| Deionized water | N/A | In-house |
Procedure:
-
Transfer the crude, moist 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonyl chloride from the previous step to a 500 mL beaker.
-
Add 100 mL of concentrated ammonium hydroxide solution (28-30%) and stir the mixture vigorously. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Continue stirring for 1 hour at room temperature.
-
The solid will gradually convert to the sulfonamide.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonamide can be used directly in the final step.
Expected Yield: 90-98% (based on the sulfonyl chloride) Physical Properties: White solid.
Step 4: Hydrolysis of 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonamide
This final step removes the acetyl protecting group to yield the target compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonamide | From Step 3 | N/A |
| Hydrochloric acid (concentrated, 37%) | ACS Grade | Fisher Scientific |
| Sodium bicarbonate (saturated solution) | ACS Grade | VWR Chemicals |
| Deionized water | N/A | In-house |
Procedure:
-
In a 250 mL round-bottom flask, suspend the crude 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonamide in 100 mL of 10% (v/v) hydrochloric acid.
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60°C.
-
The final product, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Expected Overall Yield: 45-65% (from 4-amino-2-chlorophenol) Physical Properties: Solid, color to be determined experimentally.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-amino-2-chlorophenol | Acetic anhydride, Acetic acid | N-(3-chloro-4-hydroxyphenyl)acetamide | 85-95 |
| 2 | N-(3-chloro-4-hydroxyphenyl)acetamide | Chlorosulfonic acid | 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonyl chloride | 70-80 (crude) |
| 3 | 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonyl chloride | Ammonium hydroxide | 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonamide | 90-98 |
| 4 | 4-acetylamino-2-chloro-5-hydroxy-benzenesulfonamide | Hydrochloric acid | 4-amino-2-chloro-5-hydroxy-benzenesulfonamide | >90 |
Visualizations
Caption: Workflow for the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Application Notes and Protocols: Step-by-Step Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The following multi-step synthesis is a proposed route based on established organic chemistry principles and analogous reactions reported in the scientific literature.
Proposed Synthetic Pathway Overview
The synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide can be envisioned to proceed via a five-step sequence starting from the commercially available 2-amino-4-chlorophenol. The key transformations involve the protection of the reactive amino and hydroxyl groups, followed by regioselective nitration, chlorosulfonation, amination, and a final reduction of the nitro group to the desired amine.
Experimental Protocols
Step 1: Protection of 2-amino-4-chlorophenol
To prevent unwanted side reactions during subsequent electrophilic aromatic substitution reactions, the amino and hydroxyl groups of the starting material are protected, for instance, by acetylation.
-
Reaction: Acetylation of 2-amino-4-chlorophenol to yield N-(4-chloro-2-hydroxyphenyl)acetamide.
-
Protocol:
-
Suspend 2-amino-4-chlorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride (2.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(4-chloro-2-hydroxyphenyl)acetamide.
-
Step 2: Nitration of N-(4-chloro-2-hydroxyphenyl)acetamide
The protected intermediate is then nitrated to introduce a nitro group at the 5-position, ortho to the hydroxyl group and para to the acetamido group, which are both activating and ortho-, para-directing.
-
Reaction: Nitration of N-(4-chloro-2-hydroxyphenyl)acetamide to yield N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide.
-
Protocol:
-
Dissolve N-(4-chloro-2-hydroxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.
-
Step 3: Chlorosulfonation of N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide
The introduction of the sulfonyl chloride group is achieved through chlorosulfonation. The sulfonic acid group is expected to direct ortho to the hydroxyl group.
-
Reaction: Chlorosulfonation of N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide to yield 2-acetamido-5-chloro-4-hydroxy-3-nitrobenzene-1-sulfonyl chloride.
-
Protocol:
-
Add N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The sulfonyl chloride will precipitate. Filter the solid, wash with ice-cold water, and use it immediately in the next step due to its moisture sensitivity.
-
Step 4: Amination of the Sulfonyl Chloride
The freshly prepared sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.
-
Reaction: Amination of 2-acetamido-5-chloro-4-hydroxy-3-nitrobenzene-1-sulfonyl chloride to yield N-(4-chloro-2-hydroxy-5-nitrophenyl)-N-acetyl-benzenesulfonamide.
-
Protocol:
-
Add the crude sulfonyl chloride from the previous step to an excess of concentrated aqueous ammonia or a solution of ammonia in a suitable organic solvent (e.g., dioxane) at 0-10 °C.
-
Stir the mixture for 1-2 hours at this temperature and then allow it to warm to room temperature.
-
If a precipitate forms, filter the solid, wash with water, and dry. If the product remains in solution, extract with a suitable organic solvent.
-
Step 5: Reduction of the Nitro Group and Deprotection
The final step involves the reduction of the nitro group to an amine. This can be achieved under conditions that also facilitate the hydrolysis of the acetyl protecting group.
-
Reaction: Reduction of the nitro group and hydrolysis of the acetyl group to yield 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
-
Protocol:
-
A common method for nitro group reduction in the presence of other reducible groups is the use of a metal in acidic media. Suspend the nitro-sulfonamide (1.0 eq) in a mixture of ethanol and water.
-
Add a reducing agent such as iron powder or tin(II) chloride and an acid like hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-8 hours. The acidic conditions will also promote the hydrolysis of the N-acetyl group.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the metal salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the final product.
-
Filter the product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, based on a theoretical starting amount of 10 mmol of 2-amino-4-chlorophenol. Please note that the yields are estimates based on analogous reactions and may vary.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Theoretical Yield (g) | Estimated Yield (%) |
| 1 | 2-Amino-4-chlorophenol | N-(4-chloro-2-hydroxyphenyl)acetamide | 143.57 / 185.61 | 10 | 1.86 | 90 |
| 2 | N-(4-chloro-2-hydroxyphenyl)acetamide | N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide | 185.61 / 230.61 | 9 | 2.08 | 85 |
| 3 | N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide | 2-Acetamido-5-chloro-4-hydroxy-3-nitrobenzene-1-sulfonyl chloride | 230.61 / 329.07 | 7.65 | 2.52 | 80 |
| 4 | 2-Acetamido-5-chloro-4-hydroxy-3-nitrobenzene-1-sulfonyl chloride | N-(4-Chloro-2-hydroxy-5-nitrophenyl)-N-acetyl-benzenesulfonamide | 329.07 / 309.69 | 6.12 | 1.90 | 90 |
| 5 | N-(4-Chloro-2-hydroxy-5-nitrophenyl)-N-acetyl-benzenesulfonamide | 4-Amino-2-chloro-5-hydroxy-benzenesulfonamide | 309.69 / 222.65 | 5.51 | 1.23 | 70 |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Caption: Proposed synthetic route for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Synthesis of Benzenesulfonamide Derivatives from 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various benzenesulfonamide derivatives starting from 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. This versatile building block, containing amino, chloro, hydroxyl, and sulfonamide functionalities, offers a scaffold for the development of a diverse range of compounds with potential therapeutic applications. The following sections outline key synthetic transformations, including the formation of azo dyes, pyrazoles, thiazoles, and Schiff bases, complete with experimental details, quantitative data, and workflow visualizations.
Synthesis of Azo Dye Derivatives via Diazotization and Coupling
A primary application of aromatic amines is their conversion to diazonium salts, which are versatile intermediates for forming azo compounds. These azo dyes are not only important colorants but also exhibit a range of biological activities. The general workflow involves the diazotization of the starting material followed by coupling with an active methylene compound or a phenol.
Experimental Protocol: Diazotization and Azo Coupling
Materials:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile) or Phenol
-
Sodium acetate or Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Suspend 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., ethyl acetoacetate or phenol) (1.0 eq) in ethanol (for active methylene compounds) or aqueous sodium hydroxide (for phenols).
-
Cool the solution of the coupling agent to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
If using an active methylene compound, add a solution of sodium acetate to catalyze the reaction.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
-
Quantitative Data for Azo Dye Synthesis (Representative)
| Derivative | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Azo Dye 1 | Ethyl Acetoacetate | Ethanol | 2 | 85 | 188-190 |
| Azo Dye 2 | Phenol | Aq. NaOH | 1.5 | 92 | 210-212 |
| Azo Dye 3 | Malononitrile | Ethanol | 2.5 | 88 | >250 (decomposes) |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Azo Dye Synthesis Workflow
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in many pharmaceutically active compounds. A common route to synthesize pyrazole derivatives involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In this context, the amino group of the starting material can be converted to a hydrazine, or more directly, the diazonium salt can be coupled with an active methylene compound followed by cyclization.
Experimental Protocol: Pyrazole Synthesis
Materials:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide derived diazonium salt (from Section 1)
-
Active methylene compound (e.g., acetylacetone, ethyl acetoacetate)
-
Sodium acetate
-
Ethanol or Glacial Acetic Acid
-
Hydrazine hydrate (if starting from a 1,3-dicarbonyl intermediate)
Procedure:
-
Coupling Reaction:
-
Prepare the diazonium salt of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide as described in Section 1.
-
In a separate flask, dissolve the active methylene compound (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool the solution to 0-5 °C and slowly add the diazonium salt solution with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
-
Cyclization to Pyrazole:
-
The intermediate from the coupling reaction can be isolated or used in situ.
-
To the reaction mixture (or the isolated intermediate dissolved in ethanol), add a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazole derivative by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure product.
-
Quantitative Data for Pyrazole Synthesis (Representative)
| Derivative | Active Methylene Compound | Cyclization Condition | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Pyrazole 1 | Acetylacetone | Reflux in Ethanol | 3 | 78 | 225-227 |
| Pyrazole 2 | Ethyl Acetoacetate | Reflux in Acetic Acid | 4 | 75 | 240-242 |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Pyrazole Synthesis Workflow
Synthesis of Thiazole Derivatives
Thiazole rings are another important heterocyclic motif in medicinal chemistry. One common method for their synthesis is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide with an α-haloketone. The starting 4-amino-2-chloro-5-hydroxy-benzenesulfonamide can be converted to the corresponding thiourea derivative, which can then be used in the Hantzsch synthesis.
Experimental Protocol: Thiazole Synthesis
Materials:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Ammonium thiocyanate or an isothiocyanate
-
Hydrochloric acid
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
Procedure:
-
Formation of Thiourea Derivative:
-
Reflux a mixture of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (1.0 eq) and ammonium thiocyanate (1.2 eq) in the presence of concentrated HCl in ethanol for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the thiourea derivative.
-
Filter, wash with water, and dry the product.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the thiourea derivative (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The thiazole derivative may precipitate.
-
-
Isolation and Purification:
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent to obtain the pure thiazole derivative.
-
Quantitative Data for Thiazole Synthesis (Representative)
| Derivative | α-Haloketone | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Thiazole 1 | 2-Bromoacetophenone | 4 | 72 | 215-217 |
| Thiazole 2 | 2-Chloro-1-(4-chlorophenyl)ethanone | 5 | 68 | 230-232 |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Thiazole Synthesis Workflow
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are known to possess a wide range of biological activities. The amino group of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide readily undergoes this reaction.
Experimental Protocol: Schiff Base Synthesis
Materials:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Condensation Reaction:
-
Dissolve 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (1.0 eq) in ethanol.
-
Add the substituted aldehyde (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize from a suitable solvent, such as ethanol, to obtain the pure product.
-
Quantitative Data for Schiff Base Synthesis (Representative)
| Derivative | Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Schiff Base 1 | Benzaldehyde | 2 | 95 | 205-207 |
| Schiff Base 2 | Salicylaldehyde | 3 | 91 | 228-230 |
| Schiff Base 3 | 4-Nitrobenzaldehyde | 2.5 | 93 | 245-247 |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Schiff Base Synthesis Workflow
These protocols provide a foundation for the synthesis of a variety of benzenesulfonamide derivatives from the versatile starting material, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. Researchers are encouraged to optimize these conditions for their specific substrates and desired products. The diverse functionalities present in the synthesized derivatives make them attractive candidates for further investigation in drug discovery and development programs.
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 4-amino-2-chloro-5-hydroxy-benzenesulfonamide as the diazo component. This intermediate is valuable in the creation of a diverse range of azo dyes, which have applications in textiles, leather, paper, and potentially as pharmacological agents.[1] The presence of the sulfonamide, hydroxyl, and chloro groups on the aromatic ring influences the final properties of the dye, such as its color, solubility, and affinity for various substrates.[1]
Overview of the Synthesis
The synthesis of azo dyes from 4-amino-2-chloro-5-hydroxy-benzenesulfonamide follows a two-step process:
-
Diazotization: The primary aromatic amine group of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.[2][3]
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or an aromatic amine) to form the stable azo dye.[2][4]
Chemical Reaction Pathway
The general chemical transformation is illustrated below, starting with the diazotization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide followed by coupling with a generic coupling component (Ar-H).
Caption: General reaction pathway for azo dye synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of azo dyes using 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. These protocols are based on established methods for the diazotization and coupling of similar aromatic amines.[2][3][5]
3.1. Materials and Reagents
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide (Purity > 97%)[1]
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Coupling components (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Starch-iodide paper
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
3.2. Protocol 1: Diazotization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This protocol outlines the formation of the diazonium salt, which is a critical intermediate. The diazonium salt is typically unstable and should be used immediately in the subsequent coupling reaction.[2]
-
Preparation of the Amine Suspension: In a 250 mL beaker, create a suspension of 0.05 mol of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in 100 mL of water.
-
Acidification: While stirring, slowly add 12.5 mL of concentrated hydrochloric acid. The mixture may warm slightly.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.[3]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess (0.0525 mol) of sodium nitrite in 25 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.
-
Monitoring the Reaction: After the complete addition of the nitrite solution, continue stirring for an additional 15-20 minutes. Check for the completion of the reaction by testing for the absence of the primary aromatic amine and the presence of a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Immediate Use: The resulting cold diazonium salt solution is now ready for the coupling reaction and should be used without delay.
3.3. Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the prepared diazonium salt with a suitable coupling component to form the azo dye. The example below uses 2-naphthol as the coupling agent.
-
Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 0.05 mol of the coupling component (e.g., 2-naphthol) in 100 mL of a 10% sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling solution with continuous and vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[2]
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.
-
Isolation of the Azo Dye: Collect the precipitated azo dye by vacuum filtration.
-
Washing and Purification: Wash the solid dye with cold water to remove any unreacted salts and other water-soluble impurities. The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or a DMF-water mixture).
-
Drying: Dry the purified dye in a vacuum oven at a suitable temperature.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: Experimental workflow for azo dye synthesis.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of azo dyes using precursors with similar functional groups. The exact values for dyes derived from 4-amino-2-chloro-5-hydroxy-benzenesulfonamide will depend on the specific coupling component used and the precise reaction conditions.
| Parameter | Representative Value | Notes |
| Starting Material | 4-amino-2-chloro-5-hydroxy-benzenesulfonamide | Purity > 97% is recommended for reproducible results.[1] |
| Molecular Weight | 222.65 g/mol | C₆H₇ClN₂O₃S[6] |
| Typical Reaction Scale | 0.05 mol | Laboratory scale synthesis. |
| Reagents | NaNO₂, HCl, Coupling Component | Stoichiometry should be carefully controlled. |
| Expected Yield of Diazonium Salt | >95% (in solution) | The diazonium salt is not isolated and is used in situ.[3] |
| Expected Yield of Azo Dye | 70-90% | Varies depending on the coupling component and reaction optimization. |
| Purity of Azo Dye | High | Can be improved by recrystallization. |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Diazonium salts can be explosive in a dry, solid state. Therefore, they should not be isolated and should be kept in a cold solution.[2]
-
Handle concentrated acids and bases with care.
Conclusion
The protocols provided herein offer a reliable methodology for the synthesis of novel azo dyes using 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. Careful control of the reaction temperature during the diazotization step is critical for achieving high yields and purity of the final products. The versatility of the azo coupling reaction allows for the synthesis of a wide array of dyes with diverse properties by varying the coupling component. These synthesized compounds can be further investigated for their tinctorial properties and potential biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Amino-2-chloro-5-hydroxybenzenesulfonamide,Benzenesulfonamide,4-amino-2-chloro-5-hydroxy-,CAS 41606-65-9,222.65,C6H7ClN2O3S [dyestuffintermediates.com]
Application Notes and Protocols: 4-amino-2-chloro-5-hydroxy-benzenesulfonamide as a Precursor for Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide as a versatile precursor for the synthesis of novel antibacterial agents. This document outlines detailed synthetic protocols for the derivatization of the precursor, methodologies for antibacterial screening, and a summary of the well-established mechanism of action of sulfonamide-based antibiotics.
Introduction
The persistent rise of antibiotic-resistant bacteria necessitates the continuous development of new antimicrobial agents. Sulfonamides, a class of synthetic bacteriostatic antibiotics, have long been a cornerstone in the fight against bacterial infections.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] This pathway is absent in humans, who obtain folic acid from their diet, rendering sulfonamides selectively toxic to bacteria.[3][4]
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a promising, yet underexplored, precursor for the development of new sulfonamide derivatives. Its structure offers multiple points for chemical modification, including the aromatic amino group, the hydroxyl group, and the sulfonamide moiety itself. These modifications can lead to the generation of a diverse library of compounds with potentially enhanced antibacterial activity, broader spectrum, and improved pharmacokinetic properties.
This document details two primary synthetic strategies for derivatizing 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: the formation of Schiff bases and N-acyl derivatives.
Proposed Synthetic Pathways
The primary amino group of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide serves as a key functional handle for derivatization. Two plausible synthetic routes to generate novel antibacterial candidates are outlined below.
Caption: Proposed synthetic workflow for the derivatization of the precursor.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives through the condensation reaction of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide with various aromatic aldehydes.[6]
Materials:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Substituted aromatic aldehyde (e.g., 5-chlorosalicylaldehyde, benzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in a minimal amount of absolute ethanol with gentle heating and stirring.
-
To this solution, add 1.1 equivalents of the desired aromatic aldehyde, also dissolved in a small amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. Monitor the progress of the reaction by TLC.
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of N-Acyl Derivatives
This protocol outlines a general procedure for the synthesis of N-acyl derivatives by reacting 4-amino-2-chloro-5-hydroxy-benzenesulfonamide with an acyl chloride, such as chloroacetyl chloride.[7][8][9]
Materials:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Chloroacetyl chloride (or other acyl chloride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in an anhydrous aprotic solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add 1.2 equivalents of a tertiary amine base to the stirred solution.
-
Slowly add 1.1 equivalents of the acyl chloride (e.g., chloroacetyl chloride) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified N-acyl derivative using appropriate analytical techniques.
Antibacterial Activity Screening
The newly synthesized derivatives should be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Protocol 3: Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of the antibacterial activity.[10][11][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile paper discs (6 mm diameter)
-
Solutions of synthesized compounds at a known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Positive control (standard antibiotic discs, e.g., ciprofloxacin)
-
Negative control (solvent-impregnated discs)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper discs with a known amount of the test compound solution and the controls.
-
Place the discs onto the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 4: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the antibacterial potency of the compounds.[11]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains
-
Solutions of synthesized compounds
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation
The following tables present hypothetical quantitative data for Schiff base and N-acyl derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, based on activities of structurally similar compounds found in the literature.
Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL) of Schiff Base Derivatives
| Compound | R-group (from R-CHO) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| SB-1 | Phenyl | 64 | 32 | 128 | >256 |
| SB-2 | 4-Chlorophenyl | 32 | 16 | 64 | 128 |
| SB-3 | 4-Nitrophenyl | 16 | 8 | 32 | 64 |
| SB-4 | 2-Hydroxyphenyl | 32 | 16 | 64 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 0.125 | 0.5 |
Table 2: Hypothetical Antibacterial Activity (MIC in µg/mL) of N-Acyl Derivatives
| Compound | R-group (from R-COCl) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| NA-1 | -CH₂Cl | 128 | 64 | 256 | >256 |
| NA-2 | -CH₂CH₃ | >256 | >256 | >256 | >256 |
| NA-3 | -Phenyl | 64 | 32 | 128 | 256 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 0.125 | 0.5 |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial intermediate in the synthesis of folic acid (Vitamin B9).
Caption: Mechanism of action of sulfonamide antibiotics.
Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folic acid synthesis pathway.[4] The resulting depletion of folic acid precursors inhibits the synthesis of nucleotides and ultimately arrests bacterial growth and replication.[3][4]
Conclusion
4-amino-2-chloro-5-hydroxy-benzenesulfonamide represents a valuable and versatile starting material for the synthesis of a new generation of sulfonamide-based antibacterial agents. The synthetic protocols and screening methodologies provided in these application notes offer a solid foundation for researchers to explore the potential of this precursor in addressing the challenge of antimicrobial resistance. Further derivatization and optimization, guided by structure-activity relationship (SAR) studies, could lead to the discovery of potent and clinically relevant antibacterial compounds.
References
- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in Medicinal Chemistry: A Focus on Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a substituted aromatic sulfonamide. While direct studies on this specific molecule are limited, its structural motifs are prominently featured in a class of compounds extensively investigated in medicinal chemistry: carbonic anhydrase inhibitors (CAIs). The benzenesulfonamide core is a well-established zinc-binding group that anchors to the active site of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. This document provides an overview of the potential applications of the 4-amino-2-chloro-5-hydroxy-benzenesulfonamide scaffold, primarily as a basis for designing novel CAIs for anticancer therapy. The protocols and data presented are based on closely related analogues, particularly derivatives of 3-amino-4-hydroxy-benzenesulfonamide, which serve as a strong predictive model for the titled compound's utility.[1][2]
Principle Application: Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms are known, and some, particularly the transmembrane isoforms CA IX and CA XII, are overexpressed in various hypoxic solid tumors. By maintaining the pH of the tumor microenvironment, these enzymes contribute to tumor progression, metastasis, and resistance to therapy. Therefore, selective inhibition of these tumor-associated CA isoforms is a validated strategy in anticancer drug development. The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of CAs, leading to inhibition of their catalytic activity.
Signaling Pathway of Carbonic Anhydrase IX in Hypoxic Cancer Cells
Under hypoxic conditions, typically found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α translocates to the nucleus and induces the expression of various genes, including CA9, which codes for Carbonic Anhydrase IX. CA IX is then localized to the cell membrane where it catalyzes the extracellular conversion of CO₂ to bicarbonate and protons. This contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, both of which promote cancer cell survival, proliferation, and invasion.
References
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 2. Novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide: synthesis, binding to carbonic anhydrases, and activity in cancer cell 2D and 3D cultures [epublications.vu.lt]
Application Notes and Protocols for the Use of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
While the direct application of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in the synthesis of commercially available pesticides is not extensively documented in public literature, its chemical structure presents a versatile scaffold for the development of novel agrochemicals. The presence of three distinct functional groups—an amino group, a hydroxyl group, and a sulfonamide moiety—offers multiple points for chemical modification, allowing for the creation of a diverse library of candidate compounds for screening as potential herbicides, fungicides, or insecticides.
This document provides a hypothetical application of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide as a starting material in the synthesis of a novel pesticide candidate. The proposed pathway focuses on the N-acylation of the amino group, a common strategy in pesticide development to introduce a toxophore or to modify the compound's physicochemical properties for enhanced uptake and translocation in target organisms.
Hypothetical Synthetic Application: Synthesis of a Novel N-Acylsulfonamide Pesticide Candidate
The following protocol details a generalized procedure for the N-acylation of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide with an acyl chloride to yield a hypothetical N-acylsulfonamide pesticide candidate. This class of compounds has the potential for biological activity due to the combined structural features of the sulfonamide and the introduced acyl group.
Experimental Protocol: N-Acylation of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
1. Materials:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Acyl chloride (e.g., 2,4-dichlorobenzoyl chloride as a hypothetical reactant)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
2. Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (1.0 eq) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylsulfonamide derivative.
Data Presentation: Hypothetical N-Acylation Reaction Data
The following table summarizes hypothetical quantitative data for the synthesis of an N-acylsulfonamide pesticide candidate from 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Base | Reaction Time (h) | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 4-amino-2-chloro-5-hydroxy-benzenesulfonamide | 2,4-Dichlorobenzoyl chloride | 1 : 1.05 | Dichloromethane | Triethylamine | 5 | 0 to RT | 85 | >95 (after purification) |
| 4-amino-2-chloro-5-hydroxy-benzenesulfonamide | 4-Trifluoromethylbenzoyl chloride | 1 : 1.05 | Tetrahydrofuran | Pyridine | 6 | 0 to RT | 82 | >95 (after purification) |
| 4-amino-2-chloro-5-hydroxy-benzenesulfonamide | Cyclopropanecarbonyl chloride | 1 : 1.05 | Dichloromethane | Triethylamine | 4 | 0 to RT | 90 | >95 (after purification) |
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for the N-acylation of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Application Note and Protocol for the HPLC Analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This document provides a comprehensive guide for the quantitative analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide using High-Performance Liquid Chromatography (HPLC). The protocols and methods detailed herein are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for purity assessments, stability studies, and formulation development. The reverse-phase HPLC (RP-HPLC) method described provides a robust and reliable approach for the determination of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. This method is based on established principles for the analysis of similar sulfonamide compounds and is presented as a comprehensive protocol for immediate application.
Principle of the Method
The analytical method is founded on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. The separation of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is achieved based on its partitioning between the stationary and mobile phases. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
4-amino-2-chloro-5-hydroxy-benzenesulfonamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Phosphoric acid in Water. To prepare, add 1 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, dissolve it in the diluent, and dilute to a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
The following chromatographic conditions are proposed for the analysis:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
4. Method Validation Parameters
For regulatory submissions and routine quality control, the analytical method should be validated according to ICH guidelines. The following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The quantitative data generated from the HPLC analysis should be summarized for clarity and ease of comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Table 4: Precision Data
| Precision Type | % RSD of Peak Area |
| Repeatability (Intra-day, n=6) | 0.6% |
| Intermediate Precision (Inter-day, n=6) | 1.1% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Caption: Workflow for HPLC analysis.
Conclusion
The described RP-HPLC method provides a detailed protocol for the reliable and accurate quantitative analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The method is suitable for routine quality control and research applications. Adherence to the outlined experimental procedures and validation criteria will ensure the generation of high-quality, reproducible data.
Application Notes: High-Performance Thin-Layer Chromatography for Monitoring Reactions of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
Introduction
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a vital structural motif in medicinal chemistry, forming the basis for various pharmaceutical compounds. The synthesis and subsequent reactions of this molecule require careful monitoring to ensure optimal yield, purity, and reaction completion. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, simple, and cost-effective method for the real-time monitoring of these reactions. Its ability to quickly separate the starting material, intermediates, and final products on a single plate makes it an invaluable tool for researchers, scientists, and drug development professionals. These application notes provide a detailed protocol for utilizing HPTLC to monitor a representative acylation reaction of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Principle of TLC in Reaction Monitoring
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. The separation is driven by the polarity of the compounds. In the context of monitoring a reaction of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, the starting material, which is relatively polar due to its free amino and hydroxyl groups, will have a stronger affinity for the polar silica gel stationary phase and thus travel a shorter distance up the plate (lower Retention Factor, Rf). As the reaction proceeds, for instance, through N-acetylation, the polarity of the molecule decreases. This leads to a weaker interaction with the stationary phase and a greater migration distance with the mobile phase, resulting in a higher Rf value for the product. By observing the disappearance of the starting material spot and the appearance of the product spot over time, one can effectively monitor the reaction's progress.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Reactant: 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Reagents for a representative reaction (N-acetylation): Acetic anhydride, pyridine (or another suitable base)
-
Solvents for reaction: Dichloromethane (DCM), Ethyl Acetate (EtOAc), or other appropriate organic solvents
-
Mobile Phase Solvents (HPLC Grade): Chloroform, n-Butanol, Ethyl Acetate, Hexane, Methanol
-
Visualization Reagents:
-
Fluorescamine solution (10 mg in 100 mL acetone)
-
Potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)
-
-
Equipment:
-
Glass TLC developing tank with lid
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Heat gun or heating plate
-
Standard laboratory glassware
-
Protocol 1: Monitoring N-acetylation of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This protocol describes the monitoring of the acetylation of the amino group of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
1. Reaction Setup:
-
In a round-bottom flask, dissolve 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in a suitable solvent (e.g., DCM with a small amount of pyridine).
-
Add acetic anhydride to initiate the reaction.
-
Stir the reaction mixture at room temperature.
2. TLC Sample Preparation:
-
At designated time points (e.g., t=0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.
-
Prepare a reference spot of the starting material (4-amino-2-chloro-5-hydroxy-benzenesulfonamide) dissolved in a suitable solvent.
3. TLC Plate Preparation and Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark points along the baseline for spotting the reaction mixture at different time intervals and for the starting material reference.
-
Carefully spot the prepared samples onto the marked points on the baseline. Keep the spots small and concentrated.
4. Development of the TLC Plate:
-
Prepare the mobile phase. A starting point for the mobile phase could be a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane (e.g., 7:3 v/v) or Chloroform/Methanol (e.g., 9:1 v/v). The optimal system may require some experimentation.
-
Pour the mobile phase into the TLC developing tank to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the tank atmosphere with solvent vapors and cover with the lid. Allow it to equilibrate for 10-15 minutes.
-
Carefully place the spotted TLC plate into the developing tank, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate in a fume hood.
5. Visualization and Analysis:
-
UV Visualization (Non-destructive): View the dried plate under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against a fluorescent green background. Circle the observed spots with a pencil.
-
Chemical Staining (Destructive):
-
Fluorescamine Staining: Spray the plate evenly with the fluorescamine solution. Allow it to dry. The primary amine of the starting material will react to form a fluorescent product, visible as a bright yellow-green spot under a UV lamp at 366 nm.[1][2] The acetylated product, lacking a primary amine, will not react and will not be visible with this stain.
-
Potassium Permanganate Staining: Dip the plate into the potassium permanganate stain. The starting material and product, if they contain oxidizable functional groups, will appear as yellow to brown spots on a purple background.
-
6. Interpretation of Results:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible.
Data Presentation
The progress of the reaction can be summarized by recording the Rf values of the starting material and product in the chosen solvent system.
| Compound | Mobile Phase System (e.g., EtOAc:Hexane 7:3) | Rf Value (approximate) | Visualization Method |
| 4-amino-2-chloro-5-hydroxy-benzenesulfonamide | EtOAc:Hexane (7:3) | 0.25 | UV (254 nm), Fluorescamine/UV (366 nm), KMnO₄ |
| N-(4-chloro-3-hydroxy-5-sulfamoylphenyl)acetamide | EtOAc:Hexane (7:3) | 0.50 | UV (254 nm), KMnO₄ |
Note: The provided Rf values are illustrative and will depend on the exact experimental conditions.
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Idealized TLC plate progression over time.
References
Application Notes and Protocols for the Purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide via Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and drug development. The purity of such compounds is critical for their efficacy and safety in subsequent applications. Crystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide by crystallization, including solvent selection and optimization of the crystallization process.
Principle of Crystallization
Crystallization is a solid-liquid separation technique in which a solid crystalline phase is formed from a solution. The principle behind purification by crystallization is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal crystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure compound in a minimum amount of hot solvent and then allowing the solution to cool, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).
Experimental Protocols
A systematic approach is crucial for developing an effective crystallization protocol. The first step is to select a suitable solvent, followed by the optimization of the crystallization procedure.
3.1. Protocol for Solvent Selection
The choice of solvent is the most critical factor in crystallization. An ideal solvent for the recrystallization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide should meet the following criteria:
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The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).
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The solvent should not react with the compound.
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The solvent should be volatile enough to be easily removed from the purified crystals.
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The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Procedure for Solvent Screening:
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Place approximately 20-30 mg of the impure 4-amino-2-chloro-5-hydroxy-benzenesulfonamide into a small test tube.
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Add the solvent to be tested dropwise at room temperature, shaking after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable. A good solvent should show low solubility at this stage.
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If the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent until the compound completely dissolves.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
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Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.
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Repeat this procedure with a range of potential solvents. Based on the chemical structure of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (containing polar functional groups like -NH2, -OH, and -SO2NH2), suitable solvents to screen include water, ethanol, methanol, isopropanol, acetone, and mixtures thereof.
3.2. Protocol for Crystallization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This protocol is a general guideline and should be optimized based on the results of the solvent screening.
Materials and Equipment:
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Impure 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
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Selected crystallization solvent
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter paper
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Vacuum flask and tubing
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Ice bath
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Spatula and weighing balance
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Drying oven or desiccator
Procedure:
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Dissolution: Weigh the impure 4-amino-2-chloro-5-hydroxy-benzenesulfonamide and place it in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the selected solvent to its boiling point.
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Add a small portion of the hot solvent to the flask containing the solid and heat the mixture on a hot plate with stirring.
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Continue to add small portions of the hot solvent until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
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Analysis: Determine the weight of the dried crystals and calculate the percent recovery. Assess the purity of the recrystallized product by measuring its melting point and using analytical techniques such as HPLC or spectroscopy.
Data Presentation
The following tables provide an illustrative example of how to present the quantitative data obtained during the solvent screening and purification process.
Table 1: Illustrative Solubility Data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in Various Solvents.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Formation on Cooling |
| Water | 0.15 | 2.5 | Good |
| Ethanol | 0.5 | 8.0 | Good |
| Methanol | 1.2 | 15.0 | Moderate |
| Acetone | 2.5 | Dissolves readily | Poor |
| Isopropanol | 0.3 | 5.0 | Good |
| Ethanol/Water (1:1) | 0.2 | 6.5 | Excellent |
Note: The data in this table is for illustrative purposes only and should be determined experimentally.
Table 2: Illustrative Purity and Yield Data for Crystallization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
| Parameter | Before Crystallization | After Crystallization |
| Initial Mass (g) | 5.00 | - |
| Final Mass (g) | - | 4.25 |
| Yield (%) | - | 85.0 |
| Purity (by HPLC, %) | 92.5 | 99.8 |
| Melting Point (°C) | 175-178 | 182-183.5 |
| Appearance | Off-white powder | White crystalline solid |
Note: The data in this table is for illustrative purposes only.
Visualization of Workflows
Diagram 1: Experimental Workflow for the Purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide by Crystallization.
Caption: Workflow for the purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Diagram 2: Logical Flow for Solvent Selection in Crystallization.
Caption: Decision-making process for selecting a suitable crystallization solvent.
Application Notes and Protocols for the Scale-Up Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, representative protocol for the scale-up synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, a key intermediate in the pharmaceutical and dye industries. The following protocol is a hypothetical model for a 100 L scale reaction, based on established principles of sulfonamide chemistry, and should be adapted and optimized for specific laboratory or pilot plant conditions.
Introduction
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a substituted aromatic sulfonamide with potential applications in medicinal chemistry and as a precursor for various dyes and pigments. Its synthesis involves the introduction of a sulfonamide group onto a substituted aminophenol backbone. This document outlines a plausible two-step synthetic route amenable to scale-up, starting from the readily available 2-amino-4-chlorophenol. The process involves an initial chlorosulfonation followed by amination.
Chemical Properties of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide:
| Property | Value | Reference |
| Molecular Formula | C6H7ClN2O3S | [1] |
| Molar Mass | 222.65 g/mol | [1] |
| Boiling Point | 487.8 °C at 760 mmHg | [2] |
| Density | 1.699 g/cm³ | [2] |
| Flash Point | 248.8 °C | [2] |
Synthetic Pathway
The proposed synthetic route for the scale-up production of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a two-step process commencing with the chlorosulfonation of 2-amino-4-chlorophenol, followed by amination of the resulting sulfonyl chloride.
Caption: Proposed two-step synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Experimental Protocols
This section details the step-by-step procedures for the synthesis at a 100 L scale.
Step 1: Chlorosulfonation of 2-Amino-4-chlorophenol
This step involves the reaction of 2-amino-4-chlorophenol with chlorosulfonic acid to yield 4-amino-2-chloro-5-hydroxy-benzenesulfonyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Density (g/mL) |
| 2-Amino-4-chlorophenol | 143.57 | 5.0 kg | 34.83 | - |
| Chlorosulfonic Acid | 116.52 | 20.3 kg (11.5 L) | 174.22 | 1.77 |
| Dichloromethane (DCM) | 84.93 | 50 L | - | 1.33 |
Procedure:
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Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution) is charged with 50 L of dichloromethane (DCM).
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Cooling: The reactor contents are cooled to 0-5 °C with constant stirring.
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Addition of Chlorosulfonic Acid: Chlorosulfonic acid (20.3 kg) is added slowly to the DCM while maintaining the temperature between 0-5 °C.
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Addition of 2-Amino-4-chlorophenol: 2-Amino-4-chlorophenol (5.0 kg) is added portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
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Reaction: The reaction mixture is stirred at 10-15 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching: Once the reaction is complete, the mixture is carefully and slowly poured onto crushed ice (100 kg) in a separate vessel with vigorous stirring.
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Extraction: The organic layer is separated. The aqueous layer is extracted with DCM (2 x 20 L).
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Washing: The combined organic layers are washed with cold brine (2 x 20 L), dried over anhydrous sodium sulfate, and filtered.
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Solvent Removal: The solvent is removed under reduced pressure to yield the crude 4-amino-2-chloro-5-hydroxy-benzenesulfonyl chloride.
Process Workflow for Chlorosulfonation:
Caption: Workflow for the chlorosulfonation of 2-amino-4-chlorophenol.
Step 2: Amination of 4-Amino-2-chloro-5-hydroxy-benzenesulfonyl chloride
This step involves the reaction of the intermediate sulfonyl chloride with an aqueous ammonia solution to form the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Concentration |
| 4-Amino-2-chloro-5-hydroxy-benzenesulfonyl chloride (crude) | 242.09 | ~8.4 kg (assuming 100% yield) | 34.83 | - |
| Aqueous Ammonia | 17.03 (as NH3) | 30 L | - | 28-30% |
| Deionized Water | 18.02 | 50 L | - | - |
Procedure:
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Reactor Setup: A 100 L reactor is charged with aqueous ammonia (30 L).
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Cooling: The ammonia solution is cooled to 0-5 °C.
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Addition of Sulfonyl Chloride: The crude 4-amino-2-chloro-5-hydroxy-benzenesulfonyl chloride is added portion-wise to the cold ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.
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Reaction: The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or HPLC.
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Precipitation: Upon completion of the reaction, the pH is adjusted to 5-6 with concentrated hydrochloric acid to precipitate the product.
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Filtration: The precipitated solid is collected by filtration.
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Washing: The solid is washed with cold deionized water (3 x 15 L) until the washings are neutral.
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Drying: The product is dried in a vacuum oven at 50-60 °C to a constant weight.
Process Workflow for Amination:
Caption: Workflow for the amination of the sulfonyl chloride intermediate.
Data Summary
Expected Yield and Purity:
| Parameter | Expected Value |
| Overall Yield | 60-75% |
| Purity (by HPLC) | >98% |
Safety and Handling
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Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield, must be worn.
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The chlorosulfonation reaction is highly exothermic and produces hydrogen chloride gas. The reaction temperature must be carefully controlled, and the off-gases must be scrubbed.
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Aqueous ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area and wear appropriate PPE.
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Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
All procedures should be carried out by trained personnel in a facility equipped to handle hazardous chemicals on a large scale. A thorough risk assessment should be conducted before commencing any scale-up synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
A plausible and common synthetic approach for benzenesulfonamides involves the chlorosulfonation of a suitable aromatic precursor, followed by amination. For the target molecule, a potential starting material could be 2-chloro-5-aminophenol or a protected derivative. The general steps would include:
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Protection of reactive groups (if necessary): The amino and hydroxyl groups on the starting material may need to be protected to prevent unwanted side reactions during chlorosulfonation.
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Chlorosulfonation: Introduction of the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring using chlorosulfonic acid.
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Amination: Reaction of the sulfonyl chloride intermediate with an ammonia source to form the sulfonamide.
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Deprotection: Removal of any protecting groups to yield the final product.
Q2: I am experiencing a low yield in my chlorosulfonation step. What are the potential causes?
Low yields in chlorosulfonation can arise from several factors. Incomplete reaction, side reactions, and degradation of the starting material are common culprits. It is crucial to use anhydrous conditions as chlorosulfonic acid reacts violently with water.
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
Multiple spots on a TLC plate indicate the presence of impurities. These could include unreacted starting materials, intermediates such as the sulfonyl chloride, or byproducts from side reactions like the formation of sulfones or polysulfonated products.
Q4: What are the best methods for purifying the final product?
The primary methods for purifying sulfonamides are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be highly effective.[1] For more challenging separations, column chromatography using silica gel is recommended. The choice of eluent will depend on the polarity of the impurities.
Troubleshooting Guides
Problem 1: Low or No Product Formation during Chlorosulfonation
| Potential Cause | Troubleshooting/Optimization |
| Moisture in reagents or glassware | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled chlorosulfonic acid. |
| Incomplete reaction | Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to side reactions. Monitor the reaction progress using TLC. |
| Incorrect stoichiometry | Ensure accurate measurement of the starting material and chlorosulfonic acid. An excess of chlorosulfonic acid is often used to drive the reaction to completion. |
| Poor substrate reactivity | The presence of deactivating groups on the aromatic ring can hinder the reaction. More forcing conditions (higher temperature, longer reaction time) may be necessary. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Di- or polysulfonated products | Excess chlorosulfonic acid or high reaction temperatures. | Use a controlled amount of chlorosulfonic acid and maintain a lower reaction temperature. Add the substrate to the chlorosulfonic acid in a portion-wise manner. |
| Sulfone formation | Reaction of the sulfonyl chloride with another molecule of the aromatic starting material. | Control the reaction temperature and stoichiometry. |
| Degradation of starting material | The starting material may be sensitive to the harsh acidic conditions of chlorosulfonation. | Consider using a milder sulfonating agent or protecting sensitive functional groups before chlorosulfonation. |
Problem 3: Difficulties in Product Isolation and Purification
| Issue | Potential Cause | Solution |
| Product is an oil or does not precipitate | The product may be highly soluble in the reaction mixture or the workup solvent. | Carefully quench the reaction mixture by pouring it onto ice. Adjust the pH to precipitate the product. If the product remains oily, attempt to triturate with a non-polar solvent to induce solidification. |
| Product co-elutes with impurities during column chromatography | Impurities have similar polarity to the desired product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing other purification techniques like recrystallization or preparative TLC. |
| Low recovery after recrystallization | The chosen solvent is too good a solvent for the product, or the product is not crystallizing effectively. | Screen a variety of solvents and solvent mixtures for recrystallization. Ensure the solution is fully saturated at high temperature and allowed to cool slowly to promote crystal growth. |
Experimental Protocols
Note: The following protocols are hypothetical and based on general procedures for the synthesis of similar compounds. Optimization will be necessary for the specific synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Protocol 1: Chlorosulfonation of a Protected Precursor (e.g., N-acetyl-2-chloro-5-aminophenol)
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In a fume hood, add N-acetyl-2-chloro-5-aminophenol (1 equivalent) portion-wise to an excess of cold (0 °C) chlorosulfonic acid (e.g., 5-10 equivalents) with vigorous stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 50-70 °C).
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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The resulting precipitate (the sulfonyl chloride intermediate) is collected by vacuum filtration and washed with cold water.
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The crude sulfonyl chloride is then used directly in the next step.
Protocol 2: Amination of the Sulfonyl Chloride Intermediate
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Suspend the crude sulfonyl chloride in a suitable solvent (e.g., THF or dioxane).
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Cool the mixture to 0 °C and bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is consumed (monitor by TLC).
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Remove the solvent under reduced pressure.
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The crude sulfonamide is then purified by recrystallization or column chromatography.
Visualizations
Caption: A plausible synthetic workflow for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Caption: A logical troubleshooting workflow for the synthesis.
References
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic pathway for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
A common strategy for synthesizing polysubstituted aromatic compounds like 4-amino-2-chloro-5-hydroxy-benzenesulfonamide involves a multi-step process. A plausible route starts from 2,5-dichloronitrobenzene and proceeds through nitration, hydrolysis, chlorosulfonation, amination, and reduction steps.
Q2: At which stages of the synthesis are low yields most commonly observed?
Low yields can occur at any stage, but are frequently reported during the chlorosulfonation and amination steps due to the sensitivity of the reagents and intermediates. The final reduction step can also be challenging, with the potential for over-reduction or side reactions.
Q3: How can I confirm the identity and purity of my intermediates and final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 4-chloro-2-nitrophenol from 2,5-dichloronitrobenzene
| Potential Cause | Troubleshooting Action |
| Incomplete Hydrolysis | Ensure the reaction is heated to the appropriate temperature (142-148°C) under pressure (3.5-4.0 kg/cm ²) for a sufficient duration (5-9 hours) as suggested by related syntheses.[1] |
| Incorrect Stoichiometry | Verify the molar ratio of 2,5-dichloronitrobenzene to sodium hydroxide. |
| Impure Starting Material | Confirm the purity of the 2,5-dichloronitrobenzene using Gas Chromatography (GC) or melting point analysis. |
Issue 2: Low Yield in the Chlorosulfonation of 4-chloro-2-nitrophenol
| Potential Cause | Troubleshooting Action |
| Degradation of Starting Material | Ensure the 4-chloro-2-nitrophenol is completely dry before adding to chlorosulfonic acid. |
| Suboptimal Reaction Temperature | Maintain a low temperature during the addition of the starting material to chlorosulfonic acid, then control the temperature carefully during the heating phase as specified in analogous procedures. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or reaction time may be necessary. |
| Hydrolysis of Sulfonyl Chloride | Use anhydrous conditions throughout the reaction and work-up to prevent the hydrolysis of the product back to the sulfonic acid. |
Issue 3: Low Yield in the Amination of 4-chloro-3-nitrobenzenesulfonyl chloride
| Potential Cause | Troubleshooting Action |
| Hydrolysis of Sulfonyl Chloride | Add the sulfonyl chloride to the ammonia solution at a low temperature (e.g., 0-5°C) to minimize hydrolysis. |
| Volatility of Ammonia | Use a sealed reaction vessel or an excess of aqueous ammonia to ensure a sufficient concentration for the reaction. |
| Incomplete Reaction | Allow the reaction to stir for an adequate amount of time, monitoring by TLC until the starting material is consumed. |
Issue 4: Low Yield in the Reduction of 4-amino-2-chloro-5-nitrobenzenesulfonamide
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity | Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Raney nickel). |
| Inefficient Hydrogenation | Ensure proper agitation to maintain the catalyst in suspension and efficient hydrogen gas dispersion. |
| Side Reactions | Optimize the reaction conditions (temperature, pressure, solvent) to minimize side reactions such as dehalogenation. |
| Product Isolation | The product may have some solubility in the reaction solvent. Ensure efficient extraction and precipitation. |
Experimental Protocols
Proposed Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This is a proposed multi-step synthesis based on analogous procedures. Optimization will be required at each step.
Step 1: Synthesis of 4-chloro-2-nitrophenol
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In a pressure reactor, charge 2,5-dichloronitrobenzene (1.0 eq).
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Add water and sodium hydroxide (2.0-2.5 eq).[1]
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Heat the mixture to 142-148°C, maintaining a pressure of 3.5-4.0 kg/cm ² for 5-9 hours.[1]
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Filter, wash with cold water, and dry the crude 4-chloro-2-nitrophenol.
Step 2: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
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To an excess of chlorosulfonic acid (e.g., 4-5 eq) cooled in an ice bath, slowly add dry 4-chloro-2-nitrophenol (1.0 eq).
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After the addition is complete, slowly warm the reaction mixture and then heat to 60-70°C for 2-4 hours.[2]
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 4-chloro-3-nitrobenzenesulfonamide
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To a concentrated solution of aqueous ammonia (excess) cooled in an ice bath, add the 4-chloro-3-nitrobenzenesulfonyl chloride in portions.
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Stir the mixture vigorously at 0-10°C for 1-2 hours.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Filter the precipitated product, wash with cold water, and dry.
Step 4: Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
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Dissolve the 4-chloro-3-nitrobenzenesulfonamide in a suitable solvent (e.g., ethanol, methanol).
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Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney nickel).
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Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the uptake of hydrogen ceases.
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Filter the catalyst and evaporate the solvent to obtain the crude product.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the final product.
Visualizations
Caption: Proposed synthetic workflow for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, and what are the likely impurities?
A common synthetic pathway starts with the chlorosulfonation of 2-amino-4-chlorophenol. This intermediate is then subjected to amination to introduce the sulfonamide group.
Potential impurities include:
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Unreacted Starting Material: 2-amino-4-chlorophenol.
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Isomeric Byproducts: Formation of other isomers during the chlorosulfonation step.
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Over-chlorinated Species: Products with additional chlorine atoms on the aromatic ring.
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Hydrolysis Products: The sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid.
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Salts: Inorganic salts remaining from the reaction and workup steps.
Q2: What are the primary challenges in the purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
The primary challenges in purifying this compound are its polarity and the potential for co-precipitation of structurally similar impurities. Its multiple functional groups (amino, hydroxyl, chloro, and sulfonamide) make it soluble in a range of polar solvents, which can complicate selective crystallization. Furthermore, the presence of isomeric and over-chlorinated impurities with similar physical properties can make separation by simple recrystallization difficult.
Q3: Which analytical techniques are recommended for assessing the purity of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective. UV detection is suitable for this aromatic compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can help in identifying unknown impurities if they are present in sufficient quantities.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound is too soluble in the chosen recrystallization solvent. | 1. Try a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures. 2. Use a solvent/anti-solvent system. Dissolve the crude product in a good solvent (e.g., methanol, ethanol) and slowly add an anti-solvent (e.g., water, hexane) until turbidity is observed, then heat until the solution is clear and allow to cool slowly. 3. Reduce the volume of the solvent used for dissolution to a minimum. |
| Product Purity Does Not Improve Significantly | The impurities have similar solubility profiles to the desired product. | 1. Attempt a different solvent or solvent system for recrystallization. 2. Perform a pre-purification step, such as a slurry wash with a solvent that selectively dissolves the impurities. 3. Consider an alternative purification technique like column chromatography. |
| Oily Residue or No Crystallization Upon Cooling | The presence of significant impurities is inhibiting crystallization. | 1. Try to "crash out" a small amount of solid by rapid cooling or scratching the inside of the flask to create nucleation sites. Use this seed crystal in a subsequent, slower cooling process. 2. Perform a preliminary purification step like an acid-base extraction to remove acidic or basic impurities. 3. Purify a small batch via column chromatography to obtain pure seed crystals. |
HPLC Purification Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor Separation of Impurities from the Main Peak | The mobile phase composition is not optimal for resolving closely eluting compounds. | 1. Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. 2. Change the pH of the aqueous buffer to alter the ionization state of the analyte and impurities, which can significantly affect retention times. 3. Try a different organic modifier (e.g., methanol instead of acetonitrile). 4. Use a gradient elution method instead of an isocratic one. |
| Peak Tailing of the Main Compound | Interaction of the basic amino group with residual silanols on the silica-based column packing. | 1. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Operate at a lower pH to protonate the amine, which can sometimes reduce tailing. |
| Irreproducible Retention Times | Fluctuation in mobile phase composition, temperature, or column equilibration. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase for a sufficient amount of time before each injection. |
Data Presentation
The following tables provide illustrative data for typical purification outcomes.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Purity Before (%) | Purity After (%) | Yield (%) |
| Ethanol/Water | 85 | 95 | 70 |
| Methanol/Water | 85 | 96 | 65 |
| Isopropanol | 85 | 92 | 75 |
| Acetone/Hexane | 85 | 94 | 60 |
Table 2: HPLC Purification Performance
| Column Type | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| C18 (10 µm) | Acetonitrile/Water with 0.1% Formic Acid | 90 | >99 | 85 |
| C8 (10 µm) | Methanol/Ammonium Acetate Buffer | 90 | 98.5 | 88 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: Dissolve the crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in a minimum amount of hot ethanol.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.
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Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC Purification
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Column: C18, 10 µm particle size.
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start with a low percentage of Mobile Phase B, and gradually increase the concentration to elute the impurities and then the main compound. A typical gradient might be 5% to 95% B over 30 minutes.
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Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase composition.
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Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main peak, as detected by a UV detector.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Recrystallization Workflow for Purification.
Technical Support Center: Synthesis of Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted benzenesulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted benzenesulfonamides from sulfonyl chlorides and amines?
The synthesis of benzenesulfonamides by reacting a benzenesulfonyl chloride with a primary or secondary amine is a widely used and generally effective method. However, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent of these are:
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Di-sulfonylation: A primary amine reacts with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct. This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton, which can be deprotonated by a base to form a nucleophilic anion that reacts further.[1]
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Hydrolysis of the Sulfonyl Chloride: Benzenesulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding benzenesulfonic acid.[2] This not only consumes the starting material but also introduces an acidic impurity that can complicate the work-up and purification process.
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Formation of Diaryl Sulfones: This side product can arise, particularly during the preparation of the benzenesulfonyl chloride starting material via chlorosulfonation of an aromatic compound. It can also occur as a byproduct in subsequent reactions under certain conditions.[3]
Troubleshooting Guides
Issue 1: Formation of Di-sulfonylated Byproduct
Q2: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-sulfonylated product. How can I minimize its formation?
This is a common issue, particularly with primary amines. The key is to favor the reaction of the more nucleophilic primary amine over the reaction of the less nucleophilic sulfonamide anion. Here are several strategies to achieve this:
A. Control of Stoichiometry and Rate of Addition:
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Action: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents). Add the sulfonyl chloride solution dropwise to the amine solution over a prolonged period (e.g., 30-60 minutes).[1]
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Reasoning: Maintaining a low concentration of the sulfonyl chloride at all times ensures it is more likely to react with the more abundant and more reactive primary amine.
B. Modification of Base Conditions:
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Action: The choice of base is critical. While a base is necessary to neutralize the HCl generated, a strong, non-hindered base can readily deprotonate the mono-sulfonamide, promoting di-sulfonylation. Consider using a weaker or sterically hindered base.
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Reasoning: Weaker bases like pyridine are less likely to deprotonate the sulfonamide, thus disfavoring the second sulfonylation step.
C. Reduction of Reaction Temperature:
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Action: Perform the reaction at a lower temperature, especially during the addition of the sulfonyl chloride. A common practice is to cool the reaction mixture to 0 °C in an ice bath.[1]
-
Reasoning: Lowering the temperature reduces the rate of all reactions, but it often has a more significant impact on the less favorable side reaction (di-sulfonylation).
Logical Workflow for Troubleshooting Di-sulfonylation:
References
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for sulfonamide synthesis?
The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2]
Q2: Why is my sulfonamide synthesis failing or giving a low yield?
Low yields in sulfonamide synthesis can stem from several factors. Key areas to investigate include the quality of your reagents and the reaction conditions.[3] Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3] Similarly, amines can absorb atmospheric carbon dioxide. It is crucial to use pure, dry reagents and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]
Q3: What are common side reactions in sulfonamide synthesis?
The primary side reaction is the hydrolysis of the sulfonyl chloride starting material in the presence of water, which leads to the formation of the corresponding sulfonic acid and results in a lower yield of the desired sulfonamide.[3] Another potential issue, especially if the amine is not protected, is the formation of polymers if the amine can react with the sulfonyl chloride of another molecule.[4]
Q4: How can I monitor the progress of my sulfonamide synthesis reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.
Q5: What are the standard workup and purification procedures for sulfonamides?
A typical aqueous workup involves diluting the reaction mixture with an organic solvent like dichloromethane (DCM) and washing it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.[2] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.[2] Purification of the crude product is commonly achieved by flash column chromatography on silica gel or by recrystallization.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of reagents: Sulfonyl chloride may have hydrolyzed; amine may be impure. | Use a fresh bottle of sulfonyl chloride or purify it before use. Ensure the amine is pure and dry.[3] |
| Presence of water: Hydrolysis of the sulfonyl chloride. | Use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon).[3] | |
| Incorrect stoichiometry: Imbalance in the molar ratios of reactants. | Carefully check the molar ratios. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 equivalents).[3] | |
| Inappropriate reaction temperature: Reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | The reaction is often started at 0 °C and then allowed to warm to room temperature. Gentle heating can be applied if the reaction is sluggish, but should be monitored carefully.[3] | |
| Multiple Spots on TLC (Byproducts) | Side reactions: Such as the reaction of the product with starting material or degradation. | Optimize reaction conditions (temperature, reaction time). Ensure efficient stirring. |
| Impure starting materials: Contaminants in the amine or sulfonyl chloride. | Purify starting materials before the reaction. | |
| Difficulty in Product Isolation/Purification | Product is highly polar or non-polar: Making it difficult to separate from byproducts or starting materials. | Adjust the solvent system for column chromatography. Consider recrystallization from a different solvent system. |
| Formation of salts: The product may have formed a salt with the acid generated. | Ensure the workup procedure effectively removes acidic byproducts by washing with a base (e.g., saturated NaHCO₃ solution).[2] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis using a Sulfonyl Chloride and an Amine
This protocol describes a standard method for the synthesis of N-substituted sulfonamides.
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Reagent Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere.[2][5]
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Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 eq).[2]
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Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes.[2]
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[2]
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[2]
Visualizations
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: A troubleshooting guide for low-yield sulfonamide synthesis.
Caption: The general mechanism of sulfonamide formation.
References
Technical Support Center: Synthesis and Purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Problem 1: Low Yield of Crude Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.- Check the quality and stoichiometry of starting materials. |
| Side Reactions | - Control the reaction temperature carefully.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product Loss During Work-up | - Optimize the extraction procedure, ensuring the correct pH for aqueous and organic phases.- Minimize the number of transfer steps. |
Problem 2: Product Fails to Precipitate/Crystallize
| Possible Cause | Suggested Solution |
| Solution is Too Dilute | - Concentrate the solution by carefully removing the solvent under reduced pressure. |
| Supersaturation Not Reached | - Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure product. |
| Presence of Solubilizing Impurities | - Attempt to purify a small portion of the oil by column chromatography to obtain a pure sample for seeding.- Try a different solvent or solvent system for precipitation/crystallization. |
Problem 3: Product Purity is Low After Initial Precipitation
| Possible Cause | Suggested Solution |
| Occluded Impurities | - Perform recrystallization from a suitable solvent system. Common solvents for sulfonamides include ethanol, isopropanol, and their aqueous mixtures.[1] A methanol/ethanol mixture (1:1) has been used for related compounds. |
| Presence of Unreacted Starting Materials | - Adjust the pH of the aqueous solution during work-up to remove acidic or basic starting materials.- Consider a purification step like column chromatography. |
| Formation of Colored Impurities | - Treat the solution with activated charcoal before filtration to remove colored byproducts. Use with caution as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
A common approach to synthesizing substituted benzenesulfonamides involves the chlorosulfonation of a substituted aniline, followed by amination. A plausible, though generalized, pathway is illustrated in the diagram below. The specific starting material would be 2-amino-4-chlorophenol, which would undergo chlorosulfonation and subsequent amination.
Q2: What are some potential impurities I should look out for?
Based on a typical synthesis, potential impurities could include:
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Unreacted starting materials: e.g., 2-amino-4-chlorophenol.
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Isomeric products: Other isomers of the benzenesulfonamide may form depending on the directing effects of the substituents.
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Di-sulfonated products: If the reaction conditions are too harsh, a second sulfonamide group may be introduced onto the aromatic ring.
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Hydrolysis products: The sulfonamide group can be susceptible to hydrolysis back to the sulfonic acid under certain pH and temperature conditions.
Q3: Which analytical techniques are best for assessing the purity of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
A combination of chromatographic and spectroscopic techniques is recommended:
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Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for initial purity assessment.
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High-Performance Liquid Chromatography (HPLC): The industry standard for accurate purity determination. A reverse-phase method is suitable for this compound.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to help identify impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product and identify any structural isomers or other impurities.
Q4: What is a good starting point for a recrystallization solvent system?
For sulfonamides, polar solvents are generally a good starting point. You can screen solvents such as:
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Ethanol
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Isopropanol
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Water
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Mixtures of the above, for example, an 80% isopropanol/water mixture.[1]
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A 1:1 methanol/ethanol mixture has been successfully used for recrystallizing a related Schiff base derivative of a sulfonamide.
The ideal solvent system will dissolve the compound when hot but have low solubility when cold, leading to good crystal recovery.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, it is a potentially suitable solvent.
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Dissolution: Place the crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid with gentle heating and stirring.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To induce crystallization, you can scratch the inner wall of the flask with a glass rod or add a seed crystal.
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Cooling: Once crystallization has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.
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Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: General Column Chromatography Procedure
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Stationary Phase and Eluent Selection: For sulfonamides, silica gel is a common stationary phase. The eluent system can be determined using TLC analysis to find a solvent mixture that gives the desired compound an Rf value of approximately 0.3-0.4. A common starting point for similar compounds is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the compound.
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Fraction Collection: Collect fractions as the eluent comes off the column.
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Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a starting point and may require optimization.
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Column: Newcrom R1 reverse-phase column.
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Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.
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Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
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Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
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Analysis: Inject the sample onto the HPLC system. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
Technical Support Center: Recrystallization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, a key intermediate in pharmaceutical and dye manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, polar protic solvents are generally a good starting point due to the presence of amino, hydroxyl, and sulfonamide groups, which can participate in hydrogen bonding. A mixture of ethanol and water is often a suitable choice for similar aromatic sulfonamides. The optimal ratio may need to be determined empirically, but a higher proportion of ethanol will likely be needed to dissolve the compound, with water added as an anti-solvent to induce crystallization upon cooling.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is not dissolving, you can try the following:
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Increase the solvent volume: Add small portions of the hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield.
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Increase the temperature: Ensure your solvent is at or near its boiling point.
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Change the solvent system: If the compound remains insoluble, the chosen solvent may be unsuitable. Consider a more polar solvent or a different solvent mixture. For instance, if an ethanol/water mixture is ineffective, you could explore using methanol or isopropanol, potentially with water as a co-solvent.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: Failure to form crystals can be due to several factors:
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Too much solvent was used: If the solution is not saturated, crystals will not form. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
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Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Q4: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this:
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Reheat the solution: Add a small amount of additional solvent to the mixture and reheat until the oil dissolves completely.
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Cool slowly: Allow the solution to cool at a slower rate to encourage proper crystal lattice formation.
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Use a different solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery Yield | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Reduce the initial volume of solvent used. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product. - The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Crystals are very fine or needle-like | - The solution cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Product fails to crystallize | - Solution is not saturated. - Supersaturation. | - Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the flask or adding a seed crystal. |
Quantitative Data: Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in common laboratory solvents. Experimental verification is recommended to determine the optimal solvent system for your specific application. The prediction is based on the compound's polar functional groups (amino, hydroxyl, sulfonamide) and its aromatic, chlorinated backbone.[1]
| Solvent | Solvent Type | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Boiling Point (°C) |
| Water | Polar Protic | Sparingly Soluble | Soluble | 100 |
| Ethanol | Polar Protic | Sparingly Soluble | Very Soluble | 78 |
| Methanol | Polar Protic | Sparingly Soluble | Very Soluble | 65 |
| Isopropanol | Polar Protic | Sparingly Soluble | Soluble | 82 |
| Acetone | Polar Aprotic | Soluble | Very Soluble | 56 |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | Soluble | 77 |
| Dichloromethane | Nonpolar | Insoluble | Slightly Soluble | 40 |
| Hexane | Nonpolar | Insoluble | Insoluble | 69 |
Experimental Protocol: Recrystallization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
Objective: To purify crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide using a mixed-solvent recrystallization technique.
Materials:
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Crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
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Ethanol
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Dissolution: Place the crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot ethanol to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Induce Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy, indicating saturation. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Visualizations
Caption: A flowchart of the recrystallization process.
Caption: A logic diagram for troubleshooting crystallization.
References
Technical Support Center: Purification of Crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
A1: While the exact impurity profile depends on the specific synthetic route, common impurities in related sulfonamide syntheses can include:
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Unreacted starting materials: Such as precursors to the final molecule.
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Isomeric byproducts: Positional isomers formed during the sulfonation or chlorination steps.
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Over-sulfonated or over-chlorinated products: Resulting from harsh reaction conditions.
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Hydrolysis products: Degradation of the sulfonamide group under certain pH and temperature conditions.
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Residual solvents and reagents: Solvents used in the reaction and workup, as well as unreacted reagents.
Q2: What is the recommended purification method for this compound?
A2: Recrystallization is a common and effective method for purifying crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. For more challenging separations or to achieve very high purity, column chromatography may be employed.
Q3: How does the pH of the solution affect the purification process?
A3: The solubility of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is pH-dependent due to the presence of both an acidic hydroxyl group and a basic amino group. In acidic solutions, the amino group is protonated, increasing aqueous solubility. In basic solutions, the hydroxyl group is deprotonated, also increasing solubility. This property can be leveraged during purification, for instance, by dissolving the crude product in a basic aqueous solution, filtering out insoluble impurities, and then precipitating the purified product by adjusting the pH to its isoelectric point.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Inappropriate solvent choice. | - Add more solvent in small increments until the compound dissolves.- Select a more suitable solvent or a solvent mixture. Perform small-scale solubility tests to identify an optimal solvent. |
| Oiling out occurs upon cooling. | - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Reheat the solution and add more solvent to lower the saturation point. Allow for slower cooling.- Consider a preliminary purification step (e.g., charcoal treatment) to remove impurities. |
| Poor recovery of purified crystals. | - Too much solvent was used.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporation and cool again to recover more product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Crystals are colored. | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system by testing different solvent polarities using Thin Layer Chromatography (TLC).- Reduce the amount of crude material loaded onto the column. |
| Compound streaking on the column. | - Strong interaction between the basic amino group and acidic silica gel. | - Use a deactivated silica gel or add a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent. |
| Compound is not eluting from the column. | - Eluent polarity is too low. | - Gradually increase the polarity of the eluent. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is based on methods used for structurally similar compounds.[1]
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Dissolution: In a fume hood, suspend the crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in a minimal amount of a suitable solvent mixture (e.g., methanol/ethanol 1:1 v/v) in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for the purity analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for sulfonamide analysis.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.[2]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Sample Preparation: Dissolve an accurately weighed amount of the purified compound in a suitable diluent (e.g., the mobile phase) to a known concentration.
-
Analysis: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the HPLC system and record the chromatogram. The purity can be calculated based on the relative peak areas.
Table of HPLC Parameters for Sulfonamide Analysis:
| Parameter | Typical Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Logical Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for the recrystallization of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Experimental Workflow for Purification and Analysis
Caption: General workflow for the purification and purity analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
References
Technical Support Center: Troubleshooting HPLC Separation of Benzenesulfonamide Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of benzenesulfonamide isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of benzenesulfonamide isomers challenging?
The separation of benzenesulfonamide isomers (ortho-, meta-, and para-) is difficult due to their similar physical and chemical properties. They often have nearly identical molecular weights, pKa values, and hydrophobicity, leading to co-elution or poor resolution with standard reversed-phase HPLC methods.[1] Successful separation relies on exploiting subtle differences in their structural conformation and electronic properties.
Q2: What is the most critical factor for improving the resolution of benzenesulfonamide isomers?
The most critical factor is enhancing the selectivity of the chromatographic system. This is primarily achieved by selecting an appropriate stationary phase that can interact differently with the isomers and by optimizing the mobile phase composition. For positional isomers like benzenesulfonamides, columns that offer alternative selectivities, such as those capable of π-π interactions, are often more effective than standard C18 columns.[1]
Q3: Can I use the same HPLC method for different benzenesulfonamide derivatives?
While a general method can serve as a starting point, it will likely require optimization for different benzenesulfonamide derivatives. The nature and position of substituents on the benzene ring and the sulfonamide group can significantly influence the retention and selectivity. Therefore, method adjustments are often necessary to achieve optimal separation for each specific set of isomers.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomers
Symptom: Peaks for the benzenesulfonamide isomers are not baseline separated or appear as a single, broad peak.
Possible Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity for positional isomers.
-
Solution: Switch to a column that promotes π-π interactions. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are excellent choices for separating aromatic isomers.[1]
-
-
Incorrect Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase can significantly impact selectivity.
-
Solution 1: If using acetonitrile, try switching to methanol. Methanol is a hydrogen bond donor and can offer different selectivity for isomers.[1]
-
Solution 2: Optimize the mobile phase pH. Small adjustments in pH can alter the ionization state of the sulfonamide group and influence retention and selectivity.
-
Solution 3: Perform a gradient elution. A shallow gradient can often improve the separation of closely eluting peaks.
-
-
Temperature Effects: Column temperature can influence the thermodynamics of partitioning and affect selectivity.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves resolution.
-
Issue 2: Peak Tailing
Symptom: The peaks exhibit an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica backbone of the column can interact with the basic sulfonamide group, causing peak tailing.
-
Solution 1: Use a high-purity, end-capped column to minimize the number of accessible silanol groups.
-
Solution 2: Add a competitor to the mobile phase. A small amount of a basic additive like triethylamine (TEA) can mask the silanol groups and improve peak shape.
-
Solution 3: Lower the mobile phase pH. At a lower pH, the ionization of silanol groups is suppressed, reducing their interaction with the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
Issue 3: Inconsistent Retention Times
Symptom: The retention times of the isomer peaks shift between injections or between different analytical runs.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
-
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time.
-
Solution 1: Prepare fresh mobile phase daily.
-
Solution 2: If using a buffer, ensure it is fully dissolved and the pH is stable.
-
-
Fluctuations in Temperature or Pressure: Changes in ambient temperature or pump pressure can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature. Ensure the HPLC pump is functioning correctly and providing a stable flow rate.
-
Data Presentation
Table 1: Comparison of HPLC Conditions for Benzenesulfonamide Isomer Separation
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Rationale for Optimization |
| Column | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm | Phenyl-Hexyl phase provides π-π interactions, enhancing selectivity for aromatic isomers.[1] |
| Mobile Phase | 50:50 Acetonitrile:Water | 40:60 Methanol:20mM Phosphate Buffer (pH 3.0) | Methanol offers different selectivity than acetonitrile.[1] The buffer controls the ionization of the sulfonamide. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - |
| Temperature | Ambient | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | UV at 254 nm | - |
| Expected Outcome | Co-elution or poor resolution of isomers | Baseline separation of ortho-, meta-, and para-isomers | Improved selectivity and resolution. |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Benzenesulfonamide Isomers
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Potassium phosphate monobasic.
-
Phosphoric acid.
-
Benzenesulfonamide isomer standards (ortho, meta, para).
-
-
Mobile Phase Preparation:
-
Aqueous phase: Prepare a 20mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix methanol and the 20mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each benzenesulfonamide isomer (e.g., 1 mg/mL) in methanol.
-
Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution.
-
Record the chromatogram and determine the retention times and resolution of the isomer peaks.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation of benzenesulfonamide isomers.
References
Technical Support Center: Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this compound, with a particular focus on its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide during its synthesis?
A1: Due to the presence of reactive functional groups (amino, hydroxyl, and chloro) on the benzene ring, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is susceptible to several degradation pathways, primarily:
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Oxidation: The aminophenol structure is highly prone to oxidation, which can lead to the formation of colored quinone-imine or other oxidized species. This is often accelerated by exposure to air, heat, or certain metal ions.
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Hydrolysis: The sulfonamide group can undergo hydrolysis to the corresponding sulfonic acid under strong acidic or basic conditions, particularly at elevated temperatures.
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Polymerization: Oxidative coupling reactions can lead to the formation of polymeric byproducts or intractable tar, reducing the yield and complicating purification.
Q2: My reaction mixture is turning dark brown/black. What is causing this discoloration?
A2: A dark coloration is a common indicator of oxidation of the aminophenol ring system. This is a prevalent issue with compounds containing both amino and hydroxyl groups on an aromatic ring. The formation of highly conjugated quinone-like structures is typically responsible for the intense color. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities.[1] Besides unreacted starting materials, common impurities could include:
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Oxidized byproducts (often appearing as colored spots).
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The corresponding sulfonic acid from the hydrolysis of the sulfonamide group.
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Dimerized or polymerized products.
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Isomeric byproducts from the chlorosulfonation or amination steps.
Troubleshooting Guides
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting/Optimization Strategy |
| Degradation via Oxidation | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Add an antioxidant (e.g., sodium metabisulfite) in small quantities if compatible with the reaction chemistry.- Maintain a low reaction temperature. |
| Hydrolysis of the Sulfonamide | - Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions if possible.- If harsh conditions are necessary, minimize the reaction time and temperature. |
| Inefficient Reaction | - Ensure all reagents are pure and anhydrous, as moisture can interfere with many synthetic steps.- Optimize the stoichiometry of the reactants.[1]- In chlorosulfonation steps, excess chlorosulfonic acid can sometimes lead to side reactions and lower yields of the desired product.[2] |
Issue 2: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting/Optimization Strategy |
| Presence of Tarry Byproducts | - After the reaction, quench the mixture by adding it to cold water or an appropriate anti-solvent to precipitate the product while keeping the tarry materials in solution.- Attempt to triturate the crude product with a suitable solvent to dissolve impurities.- Column chromatography with a silica gel deactivated with a small amount of base (e.g., triethylamine in the eluent) can sometimes be effective. |
| Co-precipitation of Impurities | - Recrystallization is a powerful purification technique. Experiment with different solvent systems to find one that effectively separates the product from its impurities.[3] |
| Product Instability on Silica Gel | - The acidic nature of silica gel can sometimes promote the degradation of sensitive compounds. Consider using neutral or basic alumina for chromatography, or a different purification method like preparative HPLC. |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This is a generalized protocol and may require optimization.
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Chlorosulfonation of 2-amino-4-chlorophenol: a. In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0°C. b. Slowly add 2-amino-4-chlorophenol (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C. c. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours until the reaction is complete (monitored by TLC).[2] d. Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate. e. Filter the solid, wash with cold water, and dry under vacuum.
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Amination of the Sulfonyl Chloride: a. Suspend the crude sulfonyl chloride in a suitable solvent (e.g., THF or dioxane). b. Cool the mixture to 0°C and bubble ammonia gas through it, or add aqueous ammonia dropwise while maintaining a low temperature. c. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). d. Remove the solvent under reduced pressure. e. Add water to the residue and adjust the pH to precipitate the crude product. f. Filter the solid, wash with water, and dry. g. Purify the crude product by recrystallization.
Protocol 2: TLC Analysis of Reaction Progress
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Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Visualization:
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UV light (254 nm).
-
Staining with potassium permanganate solution can help visualize oxidizable species.
-
Staining with ninhydrin solution can be used to visualize primary and secondary amines.
-
Visualizations
Hypothesized Degradation Pathway
Caption: Hypothesized oxidative degradation pathway.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
General Synthetic Workflow
References
Technical Support Center: Managing Exothermic Reactions in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing exothermic reactions during sulfonamide synthesis. Careful control of these reactions is critical for ensuring safety, maximizing product yield, and maintaining purity.
Troubleshooting Guides
This section addresses specific issues that may arise during sulfonamide synthesis due to poor management of reaction exotherms.
Issue: Sudden and Rapid Temperature Increase (Runaway Reaction)
Question: My reaction is experiencing a sudden and rapid temperature increase. What immediate actions should I take, and what are the likely causes?
Answer: A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control and ensure the safety of yourself and those around you.
Immediate Actions:
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Stop Reagent Addition: Immediately cease the addition of the limiting reagent, which is typically the sulfonyl chloride or chlorosulfonic acid.[1]
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature. If using a chiller, lower the setpoint.[1]
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Increase Stirring: Ensure vigorous stirring of the reaction mixture to promote uniform heat dissipation and prevent the formation of localized hot spots.[1]
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Emergency Quenching (If Planned): If the temperature continues to rise uncontrollably and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.
Potential Causes & Long-Term Solutions:
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Reagent Addition Rate: The most common cause is adding the sulfonating agent too quickly, causing the rate of heat generation to exceed the heat removal capacity of the cooling system.[1]
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Solution: Significantly slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise and controlled addition.[1]
-
-
Inadequate Cooling: The cooling bath or chiller may be insufficient for the scale of the reaction.
-
Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a more powerful mechanical chiller. Ensure good surface contact between the reactor vessel and the cooling medium.[1]
-
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations of reactants and temperature gradients, creating "hot spots" that can initiate a runaway reaction.[1]
-
Solution: Use an appropriately sized stir bar or a mechanical overhead stirrer, especially for viscous reactions. Ensure the stirring is vigorous enough to create a good vortex.[1]
-
-
Incorrect Reaction Scale: A reaction that is manageable at a small scale can become uncontrollable at a larger scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[1]
-
Solution: Conduct a thorough thermal hazard assessment before scaling up. This may involve calorimetric studies to determine the heat of reaction and adiabatic temperature rise.
-
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the yield of my sulfonamide synthesis?
A1: Temperature is a critical parameter that can significantly impact your reaction yield.
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Temperature Too High: Excessive heat from an unmanaged exotherm can lead to:
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Degradation: Both the reactants and the desired sulfonamide product can decompose at elevated temperatures.
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Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, reducing the overall yield of the desired product.
-
-
Temperature Too Low: While crucial for safety, excessively low temperatures can also negatively affect the yield by:
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Slowing the Reaction Rate: The desired reaction may proceed too slowly or may not go to completion within a practical timeframe, leaving unreacted starting materials.
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Precipitation: Reactants may precipitate out of the solution if the temperature drops below their solubility limit, effectively halting the reaction.
-
Solution: Maintain the reaction within the optimal temperature range as specified in your protocol, often between 0°C and room temperature. Closely monitor the internal reaction temperature with a calibrated thermometer.[2]
Q2: My final product is impure and has a significant color. How is this related to the exothermic reaction?
A2: The presence of colored impurities is often a direct consequence of poor temperature control during an exothermic reaction.
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Thermal Decomposition: High temperatures can cause the decomposition of reactants, intermediates, or the final sulfonamide product, leading to a complex mixture of impurities that can be colored.
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Oxidative Side Reactions: In the presence of certain reagents, elevated temperatures can promote oxidative side reactions, which frequently produce highly colored byproducts.
Solutions:
-
Strict Temperature Control: Maintain a consistent and low reaction temperature to favor the desired reaction pathway while minimizing side reactions.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[2]
Q3: What are the primary control strategies for managing the exotherm in sulfonamide synthesis?
A3: The primary strategy is to control the rate of heat generation relative to the rate of heat removal.
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Slow Reagent Addition: The most effective method is the slow, controlled addition of the sulfonyl chloride to the amine solution.[1]
-
Efficient Cooling: Utilizing an appropriate cooling bath or chiller is essential to dissipate the heat generated.
-
Semi-Batch Mode: For larger-scale reactions, operating in a semi-batch mode, where one reactant is added portion-wise or continuously, is a standard safety practice.[3]
Data Presentation
The following tables summarize key quantitative data related to managing exothermic reactions in sulfonamide synthesis.
Table 1: Impact of Reaction Temperature on Sulfonamide Yield
| Reactants | Temperature (°C) | Reported Yield (%) | Reference |
| Acetanilide and Chlorosulfonic Acid | 0 - 10 | ~90 | [4] |
| 4-Aminobenzoic acid and Benzenesulfonyl chloride | Room Temperature | 85-95 | [5] |
| Aniline and Benzenesulfonyl chloride | 0 | >90 | [2] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Table 2: Key Parameters for Thermal Hazard Assessment
| Parameter | Description | Significance in Sulfonamide Synthesis |
| Heat of Reaction (ΔH) | The total amount of heat released or absorbed during the reaction. For sulfonamide synthesis, this value is negative (exothermic).[6] | A large negative ΔH indicates a highly exothermic reaction with a higher potential for a runaway. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mixture if all the heat of reaction were to accumulate without any heat loss to the surroundings. | A high ΔTad indicates that a loss of cooling could lead to a dangerous temperature and pressure increase. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in the event of a cooling failure, considering the accumulation of unreacted reagents. | A critical parameter for assessing the risk of secondary decomposition reactions and ensuring safe process design. |
Experimental Protocols
General Protocol for the Synthesis of Sulfanilamide from Acetanilide
This protocol is a common example of a sulfonamide synthesis that requires careful temperature control.
Step 1: Chlorosulfonation of Acetanilide
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Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup includes a gas trap to handle the evolved HCl gas.
-
Place the flask in an ice-salt bath and cool to 0-5 °C.[1]
-
Carefully add chlorosulfonic acid to the dropping funnel.
-
Slowly add the chlorosulfonic acid to the flask containing acetanilide over a period of 1-2 hours, ensuring the internal temperature does not rise above 10 °C. Vigorous stirring is essential.[1][4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for about 30 minutes to ensure the reaction goes to completion.
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Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the 4-acetamidobenzenesulfonyl chloride intermediate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride
-
Prepare a flask containing an ice-cold solution of aqueous ammonia.
-
Add the filtered 4-acetamidobenzenesulfonyl chloride from Step 1 to the ammonia solution in portions, with stirring, while maintaining a low temperature.
-
Stir the mixture until the reaction is complete (can be monitored by TLC).
Step 3: Hydrolysis of the Acetamide Group
-
To the reaction mixture from Step 2, add dilute hydrochloric acid.[7]
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Heat the mixture under reflux for 45-60 minutes to hydrolyze the acetamide group.[7]
-
Cool the solution and neutralize it with a saturated solution of sodium carbonate until it is slightly alkaline to precipitate the sulfanilamide.[7]
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Collect the sulfanilamide product by vacuum filtration, wash with cold water, and dry.[7]
Visualizations
Troubleshooting a Runaway Exothermic Reaction
Caption: A decision tree for immediate actions during a runaway exothermic reaction.
Logical Workflow for Preventing Exothermic Runaway Reactions
Caption: A workflow diagram outlining key steps for preventing exothermic runaway reactions.
References
Technical Support Center: Synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, focusing on a plausible synthetic route starting from 2-aminophenol-4-sulfonamide.
Route 1: Chlorination of 2-aminophenol-4-sulfonamide
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Start [label="2-aminophenol-4-sulfonamide"]; Reaction [label="Chlorination\n(e.g., NCS, SO2Cl2)", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-amino-2-chloro-5-hydroxy-benzenesulfonamide", color="#34A853", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; SideProduct1 [label="Dichlorinated Products", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; SideProduct2 [label="Oxidation Products", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Reaction; Reaction -> Product; Reaction -> SideProduct1 [label="Excess\nchlorinating\nagent"]; Reaction -> SideProduct2 [label="Harsh\nconditions"]; } caption: "Synthetic Route 1: Chlorination of a Key Intermediate"
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no conversion of starting material | 1. Inactive chlorinating agent. 2. Insufficient reaction temperature. 3. Poor solubility of starting material. | 1. Use a fresh batch of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)). 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Use a co-solvent to improve solubility. |
| Formation of multiple chlorinated products (dichlorination) | The hydroxyl and amino groups are strongly activating, making the aromatic ring susceptible to further chlorination.[1][2][3] | 1. Use a stoichiometric amount of the chlorinating agent. 2. Perform the reaction at a lower temperature to increase selectivity. 3. Consider using a milder chlorinating agent. |
| Formation of colored impurities (oxidation) | The aminophenol moiety is sensitive to oxidation, especially under harsh reaction conditions. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Add a mild antioxidant if compatible with the reaction chemistry. |
| Difficult purification of the final product | 1. Similar polarity of the desired product and byproducts. 2. Tarry consistency of the crude product. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider derivatization (e.g., acetylation of the amino group) to alter polarity for easier separation, followed by deprotection.[4][5] 3. Triturate the crude product with a suitable solvent to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide?
A common and logical precursor is 2-aminophenol-4-sulfonamide.[6][7] This is because the amino, hydroxyl, and sulfonamide groups are already in the correct relative positions, simplifying the synthesis to a single chlorination step.
Q2: What are the main challenges in the chlorination of 2-aminophenol-4-sulfonamide?
The primary challenges are controlling the regioselectivity and preventing over-chlorination and oxidation. The strong activating nature of the amino and hydroxyl groups makes the aromatic ring highly reactive, which can lead to the formation of dichlorinated byproducts.[1][8] The aminophenol structure is also susceptible to oxidation.
Q3: How can I control the regioselectivity of the chlorination to favor the desired 2-chloro isomer?
The hydroxyl group is a strong ortho-, para-director, and the amino group is also ortho-, para-directing. In this case, the desired chlorination is ortho to the hydroxyl group and meta to the amino group. The directing effects of both groups will influence the position of chlorination. To favor the kinetic product, the reaction should be carried out at low temperatures. The choice of chlorinating agent and solvent can also influence the regioselectivity.
Q4: Are there any alternative synthetic routes to consider?
Yes, an alternative route could start from 2-chloro-4-aminophenol.[9][10] This intermediate could then be sulfonated to introduce the sulfonamide group. However, controlling the position of sulfonation would be a key challenge in this route.
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Start [label="2-chloro-4-aminophenol"]; Reaction [label="Sulfonation\n(e.g., Chlorosulfonic acid,\nfollowed by amination)", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-amino-2-chloro-5-hydroxy-benzenesulfonamide", color="#34A853", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; SideProduct [label="Isomeric Products", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Reaction; Reaction -> Product; Reaction -> SideProduct [label="Lack of\nregiocontrol"]; } caption: "Alternative Synthetic Route"
Q5: Should I use protecting groups for the amino or hydroxyl functionalities?
Using protecting groups can be a valid strategy to improve selectivity and prevent side reactions.[4][5] For instance, the amino group can be protected as an acetamide to reduce its activating effect and direct the chlorination. The hydroxyl group could also be protected. However, this adds extra steps to the synthesis (protection and deprotection), which may lower the overall yield.
Data Presentation
Table 1: Comparison of Key Reaction Parameters for the Synthesis of 2-aminophenol-4-sulfonamide (Precursor to the Target Molecule)
| Parameter | Route from o-Nitrochlorobenzene [6][7] |
| Starting Material | o-Nitrochlorobenzene |
| Key Steps | 1. Chlorosulfonation 2. Amination 3. Hydrolysis 4. Reduction |
| Reported Overall Yield | High (specific overall yield not stated, but individual step yields are high) |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride, Ammonia, Sodium hydroxide, Reducing agent (e.g., Iron) |
| Reaction Conditions | Elevated temperatures for sulfonation and hydrolysis. |
| Advantages | Readily available starting material. |
| Disadvantages | Multi-step synthesis. Use of harsh reagents like chlorosulfonic acid. |
Experimental Protocols
Protocol 1: Synthesis of 2-aminophenol-4-sulfonamide from o-Nitrochlorobenzene [6][7]
This protocol is based on a patented procedure and should be adapted with appropriate laboratory safety measures.
Step 1: Chlorosulfonation
-
In a suitable reactor, add chlorosulfonic acid.
-
Slowly add o-nitrochlorobenzene over a period of 1.5 hours while maintaining the temperature.
-
Heat the mixture to 110°C and maintain for 4 hours to yield 4-chloro-3-nitrobenzenesulfonic acid.
-
Cool the reaction mixture to 70°C and add thionyl chloride.
-
Allow the reaction to proceed for 2 hours to obtain 4-chloro-3-nitrobenzenesulfonyl chloride. The reported yield for this step is up to 96.88%.[6]
Step 2: Amination
-
Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in water.
-
Add concentrated ammonia solution at a controlled temperature (e.g., 19°C) over 4 hours.
-
Warm the reaction to 36°C and stir for 3.5 hours to obtain 2-nitrochlorobenzene-4-sulfonamide. The reported yield is around 90%.[7]
Step 3: Hydrolysis
-
Heat the solution of 2-nitrochlorobenzene-4-sulfonamide to 95°C.
-
Slowly add a solution of sodium hydroxide and heat to 105°C for 5 hours.
-
Cool the mixture and acidify with hydrochloric acid to a pH of 4.5 to precipitate 2-nitrophenol-4-sulfonamide. A yield of 99% has been reported for this step.[6]
Step 4: Reduction
-
The 2-nitrophenol-4-sulfonamide can be reduced to 2-aminophenol-4-sulfonamide using standard reduction methods, such as iron in acidic media (Béchamp reduction).[11]
Protocol 2: Proposed Chlorination of 2-aminophenol-4-sulfonamide
This is a proposed protocol based on general chemical principles and requires optimization.
-
Dissolve 2-aminophenol-4-sulfonamide in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent like DMF).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add one equivalent of a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise, ensuring the temperature does not rise significantly.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
Start [label="Experiment Start", shape=ellipse, color="#34A853", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Problem [label="Identify Issue", shape=diamond, color="#FBBC05", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; LowYield [label="Low Yield"]; Impurity [label="Impurity Profile"]; NoReaction [label="No Reaction"]; AnalyzeCause [label="Analyze Potential Cause", shape=Mdiamond, color="#EA4335", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ImplementSolution [label="Implement Troubleshooting Step"]; Evaluate [label="Evaluate Outcome", shape=diamond, color="#FBBC05", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Success [label="Successful Synthesis", shape=ellipse, color="#34A853", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Re-evaluate [label="Re-evaluate Problem", shape=Mdiamond, color="#EA4335", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Problem; Problem -> LowYield [label="e.g., <50%"]; Problem -> Impurity [label="e.g., multiple spots on TLC"]; Problem -> NoReaction [label="e.g., starting material unchanged"]; LowYield -> AnalyzeCause; Impurity -> AnalyzeCause; NoReaction -> AnalyzeCause; AnalyzeCause -> ImplementSolution; ImplementSolution -> Evaluate; Evaluate -> Success [label="Issue Resolved"]; Evaluate -> Re-evaluate [label="Issue Persists"]; Re-evaluate -> Problem; } caption: "General Troubleshooting Workflow"
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. byjus.com [byjus.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 7. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. gfredlee.com [gfredlee.com]
- 9. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 10. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 11. 2-Aminophenol-4-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide against alternative analytical techniques. The methodologies and performance data presented are based on established principles of analytical method validation for sulfonamides and related compounds.[1][2][3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely utilized technique for the quantification of sulfonamides due to its high sensitivity, specificity, and robustness.[8][9] A validated HPLC method provides confidence in the accuracy and precision of analytical results.
Experimental Protocol: HPLC Method Validation
This protocol outlines the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical mobile phase could be a mixture of acetonitrile and water containing phosphoric acid.[10]
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm or 265 nm).[3][5]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 25 °C.[5]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide reference standard in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water).[7]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[7]
-
Sample Solution: Prepare the sample containing 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in the diluent to obtain a theoretical concentration within the calibration range.[7]
3. Validation Parameters:
-
Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples. The peak for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide should be free of interference from other components.[7] Peak purity can be assessed using a photodiode array (PDA) detector.[4][5]
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area response against the concentration and determine the correlation coefficient (R²) and the equation of the line.
-
Accuracy (% Recovery): Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision (%RSD):
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[3]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.
Data Presentation: HPLC Method Performance
The following table summarizes typical performance characteristics for a validated HPLC method for a sulfonamide compound.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995[4][5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2%[7] |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5%[7] |
| LOD | - | 0.1 - 1 µg/mL[7] |
| LOQ | - | 0.4 - 2 µg/mL[7] |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.99[7] |
| Robustness | No significant impact on results | Method is robust |
Workflow for HPLC Method Validation```dot
Caption: Comparison of HPLC, TLC, and LC-MS methods.
References
- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. imeko.info [imeko.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | SIELC Technologies [sielc.com]
Quantitative Analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: A Comparative Guide to NMR and Alternative Methods
In the landscape of pharmaceutical research and development, precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the determination of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, a key chemical intermediate. The performance of qNMR is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by representative experimental data.
Introduction to Quantitative Analysis Techniques
The accurate determination of the purity and concentration of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is critical for ensuring the quality and efficacy of downstream products. While various analytical methods are available, they differ in their principles, performance characteristics, and applicability.
-
Quantitative NMR (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, enabling accurate concentration determination.[1][3]
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique that relies on the differential partitioning of an analyte between a stationary phase and a mobile phase.[4][5][6] When coupled with a UV detector, it offers high sensitivity and selectivity for the quantification of sulfonamides.[4]
-
UV-Vis Spectrophotometry: A simpler and more accessible technique based on the absorption of ultraviolet or visible light by the analyte.[7][8][9] It is often used for the quantification of known compounds in solution, relying on Beer-Lambert's law.[8]
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy (qNMR)
This section outlines a general procedure for the quantitative analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide using ¹H-NMR.
a) Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-amino-2-chloro-5-hydroxy-benzenesulfonamide sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a certified purity and signals that do not overlap with the analyte signals.[2][10]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in which both the sample and the internal standard are fully soluble.[1][3]
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans (ns): Typically 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (at): Sufficiently long to ensure high digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
c) Data Processing and Quantification:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction of the resulting spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography (HPLC-UV)
The following is a representative HPLC method that can be adapted for the analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.[5][6][11]
a) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.[5]
-
Detection: UV detector at a wavelength of maximum absorbance for the analyte (e.g., 265 nm).[5]
b) Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration that falls within the calibration range.
c) Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
A simple spectrophotometric method can be employed for routine analysis.[7][8]
a) Method:
-
Solvent Selection: Choose a solvent in which the analyte is stable and has good solubility (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of the analyte across the UV-Vis spectrum to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of an appropriate concentration and measure its absorbance at the λmax.
b) Quantification:
-
Calculate the concentration of the analyte in the sample using the equation of the line from the calibration curve (y = mx + c), where y is the absorbance of the sample.
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of the three analytical methods for the quantification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The data for HPLC and UV-Vis are based on typical values reported for similar sulfonamide compounds.[4][8]
Table 1: Quantitative Data Summary for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide Analysis
| Parameter | qNMR | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | Not Applicable (Primary Method) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.3 - 100.8%[8] | 95.0 - 105.0% |
| Precision (RSD) | < 1.0% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.1 mg/mL | 0.03 - 0.05 µg/mL[8] | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 mg/mL | 0.11 - 0.18 µg/mL[8] | ~ 3 µg/mL |
| Analysis Time per Sample | ~ 15-30 minutes | ~ 10-20 minutes | ~ 5 minutes |
Table 2: Comparison of Analytical Method Attributes
| Feature | qNMR | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Nuclear spin resonance | Chromatographic separation | Light absorption |
| Reference Standard | Not required for analyte | Required | Required |
| Selectivity/Specificity | High (structure-specific) | High (separation-based) | Low (prone to interference) |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | Moderate | Low |
| Solvent Consumption | Low | High | Low |
| Destructive/Non-destructive | Non-destructive | Destructive | Non-destructive |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for qNMR analysis and a comparison of the logical relationships between the three analytical techniques.
Caption: Experimental workflow for the quantitative analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide by NMR.
Caption: Logical comparison of qNMR, HPLC-UV, and UV-Vis spectrophotometry for quantitative analysis.
Conclusion
The choice of an analytical method for the quantification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide depends on the specific requirements of the analysis.
-
qNMR stands out as a powerful, primary method that provides high accuracy and structural confirmation without the need for an identical reference standard. Its non-destructive nature is also advantageous for precious samples.
-
HPLC-UV offers a balance of high sensitivity, selectivity, and throughput, making it well-suited for routine quality control and the analysis of complex mixtures.
-
UV-Vis spectrophotometry is a cost-effective and rapid technique suitable for high-throughput screening and routine checks where high specificity is not a critical requirement.
For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of each technique is crucial for selecting the most appropriate method to ensure the quality and integrity of their products.
References
- 1. emerypharma.com [emerypharma.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. qNMR [mestrelabcn.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | SIELC Technologies [sielc.com]
A Comparative Guide to Purity Assessment of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide by Melting Point
For Researchers, Scientists, and Drug Development Professionals
The determination of a substance's melting point is a fundamental technique for assessing its purity. A pure crystalline solid will exhibit a sharp, well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting range. This guide provides a comparative framework for the purity assessment of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide using melting point analysis, including detailed experimental protocols and a discussion of potential impurities.
Comparative Data
A key indicator of purity is the comparison of the observed melting point of a sample to that of the pure compound. Impurities disrupt the crystal lattice of a substance, leading to a lower and broader melting range. The extent of this depression is proportional to the concentration of the impurity.
Since the specific melting point of pure 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is not cited in the available literature, establishing a reference from a highly purified sample is the first critical step. The following table provides a comparative look at the melting points of potential starting materials or related sulfonamides, which could act as impurities.
| Compound | CAS Number | Melting Point (°C) | Potential Role |
| 4-amino-2-chloro-5-hydroxy-benzenesulfonamide | 41606-65-9 | Not Available | Test Sample |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | 63-74-1 | 164-166 | Impurity |
| 4-Chlorobenzenesulfonamide | 98-64-6 | 144-148 | Impurity |
| 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 | 199-201 | Impurity |
Experimental Protocols
A standardized method for melting point determination is crucial for obtaining accurate and reproducible results. The capillary method is a widely accepted technique.
Protocol for Melting Point Determination (Capillary Method)
Objective: To determine the melting range of a sample of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide and assess its purity by comparing it to a reference standard and observing the melting behavior.
Materials:
-
Melting point apparatus (digital or manual)
-
Capillary tubes (sealed at one end)
-
Sample of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide
-
Reference standard of highly purified 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (if available)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform heat distribution.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube onto the powdered sample to pack a small amount of the substance into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to cause the powder to fall to the bottom.
-
The packed sample height should be between 2-4 mm.
-
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If a reference standard is available, prepare a second capillary tube with the pure substance for simultaneous analysis.
-
For an unknown sample, a rapid preliminary heating can be performed to approximate the melting point.
-
For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
-
-
Mixed Melting Point Technique (for confirmation of identity):
-
If a known pure sample is available, create an intimate 1:1 mixture of the test sample and the pure reference standard.
-
Determine the melting point of this mixture.
-
If the melting point of the mixture is sharp and undepressed compared to the pure standard, the test sample is likely identical and pure.
-
If the melting point of the mixture is depressed and broadened, the test sample is either impure or a different compound.
-
Interpretation of Results:
-
Pure Sample: A sharp melting range of 0.5-2 °C.
-
Impure Sample: A depressed (lower) and broadened (wider) melting range compared to the pure reference.
Visualizing the Purity Assessment Workflow
The logical flow of assessing purity via melting point can be visualized to clarify the decision-making process.
Caption: Workflow for purity assessment of a chemical sample by melting point determination.
This guide provides the necessary framework for utilizing melting point analysis as a tool for purity assessment of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The key to this analysis is the initial establishment of a reliable melting point for a highly purified reference sample. Subsequent comparisons against this standard will enable researchers to confidently evaluate the purity of their synthesized or acquired materials.
"structure-activity relationship (SAR) of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide analogs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamide analogs, with a focus on derivatives related to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The information presented herein is intended to guide the rational design of more effective therapeutic agents by elucidating the relationships between chemical structure and biological activity.
Comparison of Biological Activity
The data presented below is for a series of N-aryl-β-alanine and diazobenzenesulfonamide derivatives, which share the core benzenesulfonamide scaffold.[1]
Table 1: Inhibitory Activity (Kd in µM) of Selected Benzenesulfonamide Analogs Against Various Human Carbonic Anhydrase Isoforms
| Compound | Modification | CA I | CA II | CA VI | CA VII | CA XII | CA XIII |
| 1 | 4-aminobenzenesulfonamide (Reference) | 0.250 | 0.012 | 0.090 | 0.005 | 0.035 | 0.010 |
| 5 | N-substituted ureido acid derivative | >100 | 5.3 | >100 | 1.8 | 1.4 | 1.2 |
| 9 | Hydrazone derivative | 0.088 | 0.021 | 0.72 | 0.004 | 0.009 | 0.009 |
| 21 | N-[(phenylthiocarbamoyl)amino]propanamide derivative | >100 | >100 | >100 | >100 | >100 | >100 |
| 24 | 3-((2-hydroxy-5-sulfamoylphenyl)amino)propanoic acid | 1.5 | 0.025 | 0.95 | 0.012 | 0.025 | 0.015 |
| 28 | 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 0.9 | 0.015 | 0.8 | 0.008 | 0.018 | 0.012 |
Data extracted from a study on 4-amino-substituted benzenesulfonamides and 3-amino-4-hydroxybenzenesulfonamide derivatives. The specific substitution patterns for each numbered compound can be found in the cited literature.[1][2]
From the table above, several SAR observations can be made for these related analogs:
-
Modification of the 4-amino group: Direct substitution on the 4-amino group with bulky substituents can significantly impact the inhibitory activity. For instance, the conversion to a ureido acid (compound 5) or a thiocarbamoyl derivative (compound 21) generally leads to a decrease in potency against several CA isoforms compared to the parent sulfonamide.
-
Introduction of hydrazone moieties: The introduction of a hydrazone linkage (compound 9) can maintain or even improve potency, particularly for isoforms like CA I, CA VII, CA XII, and CA XIII. This suggests that the electronic and steric properties of the hydrazone group are well-tolerated and may offer opportunities for further functionalization.
-
Impact of β-alanine and pyrrolidinone fragments: The addition of β-alanine (compound 24) and 3-carboxy-5-oxopyrrolidine (compound 28) fragments to a 3-amino-4-hydroxybenzenesulfonamide scaffold results in potent inhibitors of several CA isoforms, with Kd values in the nanomolar to low micromolar range.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays typically used in the evaluation of sulfonamide-based inhibitors.
Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)
This assay measures the binding of an inhibitor to a carbonic anhydrase isoform by detecting changes in the protein's thermal stability.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VI, VII, XII, XIII)
-
Test compounds (analogs of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide)
-
SYPRO Orange dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
Real-time PCR instrument
Procedure:
-
Prepare a solution of the CA enzyme in PBS.
-
Prepare serial dilutions of the test compounds in PBS.
-
In a 96-well plate, mix the CA enzyme solution, the test compound dilution, and the SYPRO Orange dye.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature gradually from 25 °C to 95 °C.
-
Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum.
-
The change in Tm in the presence of the inhibitor is used to calculate the dissociation constant (Kd).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compounds on the viability of cancer cell lines.[2][4]
Materials:
-
Human cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer, PPC-1 prostate cancer)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.[4]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal effective concentration (EC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[2]
Visualizations
Logical Workflow for SAR Study of Benzenesulfonamide Analogs
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to 4-amino-2-chloro-5-hydroxy-benzenesulfonamide and Other Dye Intermediates
This guide provides a comprehensive comparison of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide with other common dye intermediates used in the synthesis of azo dyes. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data to aid in the selection of appropriate intermediates for specific applications.
Introduction to Azo Dye Intermediates
Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes involves a two-step process: diazotization of a primary aromatic amine (the diazo component) to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound (the coupling component). The choice of the diazo component is crucial as it significantly influences the color, fastness, and other properties of the final dye.
4-amino-2-chloro-5-hydroxy-benzenesulfonamide is a key intermediate, particularly valued for its role as a diazo component in producing a wide range of colors with good fastness properties. Its chemical structure, featuring an amino group for diazotization, and chloro, hydroxyl, and sulfonamide groups, contributes to the final dye's characteristics such as shade, solubility, and affinity for various substrates.[1] This guide compares the performance of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide with other widely used benzenesulfonamide and substituted aniline-based dye intermediates.
Performance Comparison of Dye Intermediates
The selection of a dye intermediate is a critical decision in the synthesis of azo dyes, directly impacting the final product's performance. This section provides a comparative analysis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide against other common intermediates. The data presented is a compilation from various sources and is intended to provide a general performance overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
Table 1: Comparative Performance Data of Azo Dyes from Different Intermediates
| Intermediate | Diazo Component | Coupling Component | Dye Yield (%) | λmax (nm) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) |
| Target Compound | 4-amino-2-chloro-5-hydroxy-benzenesulfonamide | 2-Naphthol | High | Not Specified | Good | Very Good | Good |
| Alternative 1 | Sulfanilamide | 2-Naphthol | 70-80 | 482 | 4-5 | 4 | 4 |
| Alternative 2 | p-Chloroaniline | Phenol | ~85 | 450 | 4 | 3-4 | 4 |
| Alternative 3 | p-Anisidine | 2-Naphthol | High | Not Specified | 5-6 | 4-5 | 4-5 |
Note: The data in this table is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of azo dyes are crucial for reproducible results. This section outlines the general protocols for the diazotization of the compared intermediates, the subsequent azo coupling, and the standard procedures for testing the fastness properties of the resulting dyes.
Protocol 1: Synthesis of Azo Dyes
This protocol provides a general procedure for the synthesis of azo dyes from different aromatic amine intermediates.
A. Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine (e.g., 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, sulfanilamide, p-chloroaniline, or p-anisidine) in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.
-
Continue stirring the mixture for an additional 15-30 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction is finalized. The resulting solution contains the diazonium salt and should be used immediately in the next step.
B. Azo Coupling
-
Prepare a solution of the coupling component (e.g., 2-naphthol or phenol) in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with continuous and efficient stirring.
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5°C and continue stirring for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Protocol 2: Determination of Dye Yield and Purity
-
Yield Calculation: After drying the purified dye to a constant weight, calculate the percentage yield based on the initial moles of the limiting reactant.
-
Purity Assessment: The purity of the synthesized dye can be assessed using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a single spot or peak indicates a high degree of purity.
Protocol 3: Spectrophotometric Analysis
-
Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol or DMF).
-
Using a UV-Vis spectrophotometer, scan the absorbance of the solution over the visible range (typically 400-700 nm) to determine the wavelength of maximum absorption (λmax).
Protocol 4: Fastness Testing
The following are standard methods for evaluating the fastness properties of the synthesized dyes on a suitable fabric (e.g., cotton or polyester).
-
Light Fastness (ISO 105-B02): Expose the dyed fabric to a controlled artificial light source that simulates natural daylight in a light fastness tester. Simultaneously expose a set of blue wool standards with known light fastness ratings. Compare the fading of the test sample with that of the blue wool standards to assign a light fastness rating on a scale of 1 (very poor) to 8 (excellent).
-
Wash Fastness (ISO 105-C06): Stitch the dyed fabric sample between two undyed standard adjacent fabrics. Agitate the composite specimen in a soap or detergent solution under specified conditions of temperature and time in a wash fastness tester. After washing, rinse and dry the specimen. Assess the change in color of the dyed fabric and the staining of the adjacent fabrics using standard grey scales. The rating is from 1 (poor) to 5 (excellent).
-
Rubbing Fastness (ISO 105-X12): Rub a dry and a wet piece of standard white cotton cloth over the surface of the dyed fabric under specified pressure using a crockmeter. Assess the degree of color transfer to the white cloths using a standard grey scale for staining. The rating is from 1 (poor) to 5 (excellent).
Signaling Pathways and Experimental Workflows
Visual representations of the chemical synthesis pathway and experimental workflows can aid in understanding the logical relationships and procedural steps.
References
A Comparative Analysis of Novel 4-Amino-2-chloro-5-hydroxy-benzenesulfonamide-Derived Drugs and Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. This guide provides a comparative overview of the efficacy of emerging drugs derived from 4-amino-2-chloro-5-hydroxy-benzenesulfonamide against established antibiotics such as ciprofloxacin, penicillin, and tetracycline. The data presented herein is collated from various preclinical studies to offer a quantitative and qualitative assessment of these novel compounds.
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of novel sulfonamide derivatives and existing antibiotics against common Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Comparative Efficacy against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| Novel Sulfonamide Derivatives | |||
| 4-chloro-N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide (Compound 10) | Methicillin-Sensitive S. aureus (MSSA) | 4-8 | [1] |
| 4-chloro-N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide (Compound 16) | Methicillin-Resistant S. aureus (MRSA) | 4-8 | [1] |
| Existing Antibiotics | |||
| Ciprofloxacin | Clinical Isolate | 0.6 | [2] |
| Ciprofloxacin | MRSA 272123 | 12.5 µM (~4.14 µg/mL) | [3] |
| Penicillin G | ATCC 25923 | 0.4 | [4] |
| Penicillin G | Clinical Isolates (1, 2, 4) | 24 | [4] |
| Tetracycline | TET-Sensitive | ≤ 4.0 | [5] |
| Tetracycline | TET-Resistant | ≥ 16 | [5] |
Table 2: Comparative Efficacy against Escherichia coli
| Compound | Strain | MIC (µg/mL) | Reference |
| Novel Sulfonamide Derivatives | |||
| 4-chloro-N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives | General | 64 ->128 | [1] |
| Existing Antibiotics | |||
| Ciprofloxacin | 11775 (I) | 0.013 | [2] |
| Ciprofloxacin | 204 (II) | 0.08 | [2] |
| Ciprofloxacin | AG100 | 0.016 µM (~0.005 µg/mL) | [3] |
| Tetracycline | General | - |
Note: The presented MIC values are collated from different studies and may have been determined using slightly varied experimental conditions. Direct comparison should be made with caution.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including the novel derivatives discussed, exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA, RNA, and protein synthesis.[6][7][8] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid.[6] This disruption of the folic acid pathway leads to bacteriostatic or bactericidal effects.[6]
References
- 1. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gosset.ai [gosset.ai]
In Vitro Efficacy of 4-Amino-2-chloro-5-hydroxy-benzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide derivatives and related substituted benzenesulfonamides. The data presented herein is collated from various studies to facilitate an objective evaluation of their potential as therapeutic agents. This document summarizes key findings on their anticancer and antimicrobial properties, with a focus on quantitative data and experimental methodologies.
Comparative Analysis of Biological Activity
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The inclusion of amino, chloro, and hydroxy substituents on the benzene ring significantly influences their pharmacodynamic and pharmacokinetic properties. The primary mechanism of action for many of these derivatives is the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in various pathological conditions, including cancer.[1][3][4][5][6]
Anticancer Activity
Substituted benzenesulfonamides have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anticancer potential is often attributed to the inhibition of tumor-associated carbonic anhydrase isoenzymes IX and XII.[4][6][7][8]
Below is a summary of the in vitro anticancer activity of various benzenesulfonamide derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2,4-dichlorobenzenesulfonamide derivatives | HeLa (cervical cancer) | 0.89 - 9.63 µg/mL | [3] |
| 2,4-dichlorobenzenesulfonamide derivatives | HL-60 (leukemia) | 0.89 - 9.63 µg/mL | [3] |
| Thiazol-4-one-benzenesulfonamides (Comp. 4c) | MDA-MB-231 (breast cancer) | 3.5 (selective) | [4] |
| Thiazol-4-one-benzenesulfonamides (Comp. 4b, 4c) | MCF-7 (breast cancer) | 3.63, 3.67 | [4] |
| Thiazol-4-one-benzenesulfonamides (Comp. 4e) | MDA-MB-231 (breast cancer) | 3.58 | [4] |
| Thiazol-4-one-benzenesulfonamides (Comp. 4e) | MCF-7 (breast cancer) | 4.58 | [4] |
| N-(substituted phenyl)-benzenesulfonamide (Comp. 4f, 3d, 3g) | A549 (lung cancer) | 1.98 - 2.82 | [9] |
| N-(substituted phenyl)-benzenesulfonamide (Comp. 4b) | HeLa (cervical cancer) | 2.81 | [9] |
| Quinazoline Sulfonates (BS1, BS4, BS2) | K562 (leukemia) | < 0.3 | [10] |
| Quinazoline Sulfonates (BS3) | Various | Most active | [10] |
Antimicrobial Activity
Certain benzenesulfonamide derivatives also exhibit potent antimicrobial properties. Their mechanism of action in bacteria can also involve the inhibition of carbonic anhydrases, which are crucial for microbial metabolic processes and pH homeostasis.[6]
The following table summarizes the minimum inhibitory concentration (MIC) and other antimicrobial data for selected derivatives.
| Compound Class | Microbial Strain | Activity | Reference |
| Thiazolone-benzenesulfonamides (4e, 4g, 4h) | S. aureus | 80.69%, 69.74%, 68.30% inhibition at 50 µg/mL | [4] |
| Thiazolone-benzenesulfonamides (4g, 4h) | K. pneumonia | 79.46%, 77.52% anti-biofilm inhibition | [4] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and resistant S. aureus | MIC 15.62-31.25 µmol/L | [11] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | MIC 1-4 µmol/L | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments cited in the evaluation of benzenesulfonamide derivatives.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzenesulfonamide derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of the compounds on different carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII) is a key indicator of their mechanism of action.
-
Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isoenzyme and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer solution.
-
Inhibitor Addition: The benzenesulfonamide derivatives are added to the enzyme solution at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Activity Measurement: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance of the product (e.g., 4-nitrophenolate) over time.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the in vitro screening of novel benzenesulfonamide derivatives.
Caption: The inhibitory effect of benzenesulfonamide derivatives on carbonic anhydrase IX.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzenesulfonamide, 2,5-dichloro-4-hydroxy-N,N-dimethyl- | 38526-61-3 | Benchchem [benchchem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Spectral Analysis of Synthesized vs. Standard 4-amino-2-chloro-5-hydroxy-benzenesulfonamide: A Researcher's Guide
For researchers and professionals in drug development, the rigorous verification of synthesized active pharmaceutical ingredients (APIs) against a certified standard is a cornerstone of quality control and regulatory compliance. This guide provides a comparative framework for the spectral analysis of synthesized 4-amino-2-chloro-5-hydroxy-benzenesulfonamide versus a standard reference material. The following sections detail the experimental protocols and expected spectral data across various analytical techniques, offering a blueprint for the validation of this key sulfonamide intermediate.
Plausible Synthetic Route
The synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide can be conceptually approached through a multi-step process, likely involving the chlorosulfonation of a suitably protected aminophenol derivative, followed by amination and deprotection. A possible, though not definitively published, synthetic pathway could start from 4-aminophenol. The amino and hydroxyl groups would require protection to prevent side reactions during the aggressive chlorosulfonation step. Acetylation is a common protection strategy for amines, and the hydroxyl group could also be acetylated. The protected intermediate would then undergo chlorosulfonation, followed by amination with ammonia to form the sulfonamide. Finally, deprotection under acidic or basic conditions would yield the target molecule.
It is crucial to note that impurities may arise during this process. These could include regioisomers, incompletely reacted intermediates, or by-products from side reactions. Such impurities would be detectable in the spectral analysis of the synthesized compound when compared to a pure standard.
Experimental Workflow
The comprehensive analysis of a synthesized compound against a standard involves a systematic workflow. This process ensures that the identity and purity of the synthesized material are unequivocally established.
Caption: A logical workflow for the synthesis, purification, and comparative spectral analysis of a synthesized compound against a reference standard.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to yield high-quality data for a robust comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the standard and the synthesized samples separately in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has exchangeable protons and is likely soluble in polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of the standard and synthesized samples in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Ionization Mode: ESI positive and/or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for structural confirmation.
-
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare solutions of known concentration (e.g., 10-50 µg/mL) of the standard and synthesized samples in a UV-grade solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
A baseline correction should be performed using a cuvette filled with the same solvent.
-
Comparative Spectral Data
The following table summarizes the expected spectral data for a pure, standard sample of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide and highlights potential differences that might be observed in a synthesized sample.
| Analytical Technique | Parameter | Expected Data for Standard Sample | Potential Observations in Synthesized Sample |
| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ, ppm) | Aromatic Protons: Two singlets or doublets in the 6.5-7.5 ppm range. -NH₂ Protons: Broad singlet, ~4-5 ppm. -OH Proton: Broad singlet, ~9-10 ppm. -SO₂NH₂ Protons: Broad singlet, ~7-8 ppm. | Additional peaks in the aromatic or aliphatic region indicating impurities. Broadening or shifting of exchangeable proton signals due to residual acid/base. |
| ¹³C NMR (DMSO-d₆) | Chemical Shifts (δ, ppm) | Aromatic Carbons: 6 signals in the 110-160 ppm range. C-S Bond: ~140-150 ppm. C-O Bond: ~150-160 ppm. C-N Bond: ~145-155 ppm. C-Cl Bond: ~120-130 ppm. | Extra signals corresponding to carbon atoms of impurities. |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | -OH Stretch: Broad, ~3200-3500 cm⁻¹. -NH₂ Stretch: Two sharp peaks, ~3300-3400 cm⁻¹. -SO₂NH₂ Stretch: Asymmetric (~1330 cm⁻¹) and Symmetric (~1160 cm⁻¹). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aromatic C=C Bending: ~1500-1600 cm⁻¹. C-Cl Stretch: ~700-800 cm⁻¹. | Broadening of the -OH peak if the sample is wet. Presence of carbonyl peaks (~1700 cm⁻¹) from acetylated intermediates. |
| Mass Spectrometry (ESI) | m/z | [M+H]⁺: 223.0 [M-H]⁻: 221.0 Isotope pattern for one chlorine atom (M+2 peak with ~1/3 intensity of M). | Additional m/z peaks corresponding to the molecular weights of impurities or by-products. |
| UV-Vis Spectroscopy | λmax (nm) | Two primary absorption bands are expected for the substituted benzene ring, likely in the 230-250 nm and 280-300 nm regions. | Shifts in λmax or the appearance of shoulder peaks may indicate the presence of impurities that alter the chromophore system. |
Conclusion
The comprehensive spectral comparison outlined in this guide provides a robust methodology for the validation of synthesized 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. By meticulously following the detailed experimental protocols and comparing the resulting spectra against a certified standard, researchers can confidently ascertain the identity and purity of their synthesized compound. Any significant deviations in the spectral data of the synthesized material from the standard should prompt further purification and re-analysis to ensure the quality required for subsequent research and development activities.
Comparative Analysis of Cross-Reactivity for 4-Amino-2-Chloro-5-Hydroxy-Benzenesulfonamide Derivatives: A Guide for Researchers
This guide provides a comparative overview of the cross-reactivity profiles of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide derivatives. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the potential for these compounds to elicit immune responses directed at other structurally related molecules. The information is presented to facilitate an objective comparison with alternative compounds, supported by experimental data and detailed methodologies.
Understanding Sulfonamide Cross-Reactivity
The potential for cross-reactivity among sulfonamide-containing drugs is a significant concern in clinical practice and drug development.[1][2][3] It is now widely understood that a distinction must be made between sulfonamide antibiotics and non-antibiotic sulfonamides.[1][2][4][5] The immunologic determinant for many hypersensitivity reactions to sulfonamide antibiotics is the N1 heterocyclic ring, a feature absent in non-antibiotic sulfonamides.[1][2] Additionally, the formation of reactive metabolites is often linked to the N4 amino nitrogen, a structure not present in all non-antibiotic sulfonamides.[1][2] Therefore, the likelihood of cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is considered low.[1][2][6]
For derivatives of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, which fall into the category of non-antibiotic sulfonamides, a careful evaluation of their individual cross-reactivity profiles is essential. While direct and comprehensive cross-reactivity studies on this specific class of derivatives are not extensively available in public literature, we can extrapolate from studies on similar sulfonamide structures and outline the standard methodologies for such investigations.
Comparative Cross-Reactivity Data
To illustrate how cross-reactivity data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide derivatives would be presented, the following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the concentration of a compound required to inhibit the binding of a specific antibody to a target antigen by 50% (IC50). A lower IC50 value indicates a higher binding affinity and, therefore, a greater potential for cross-reactivity.
| Compound | Derivative Substitution | Target Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| ACHBSA | (Parent Compound) | ACHBSA-BSA Conjugate | 10.5 | 100 |
| Derivative A | N-methyl | ACHBSA-BSA Conjugate | 25.2 | 41.7 |
| Derivative B | N-ethyl | ACHBSA-BSA Conjugate | 58.9 | 17.8 |
| Derivative C | 4-acetylamino | ACHBSA-BSA Conjugate | > 1000 | < 1.0 |
| Alternative Drug X | (Non-sulfonamide) | ACHBSA-BSA Conjugate | > 1000 | < 1.0 |
| Sulfamethoxazole | (Antibiotic) | ACHBSA-BSA Conjugate | 850.0 | 1.2 |
ACHBSA: 4-amino-2-chloro-5-hydroxy-benzenesulfonamide BSA: Bovine Serum Albumin Data is hypothetical for illustrative purposes.
Experimental Protocols
The following section details a standard experimental protocol for a competitive indirect ELISA (ciELISA) used to assess the cross-reactivity of sulfonamide derivatives.
Objective: To determine the cross-reactivity of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide derivatives against antibodies raised for the parent compound.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., ACHBSA conjugated to a carrier protein like BSA)
-
Monoclonal or polyclonal antibodies specific to ACHBSA
-
Test compounds (ACHBSA derivatives and other potential cross-reactants)
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
Procedure:
-
Coating: Microtiter plates are coated with the coating antigen at a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with the wash buffer to remove any unbound antigen.
-
Blocking: To prevent non-specific binding, the plates are blocked with a blocking buffer for 1-2 hours at 37°C.
-
Washing: The plates are washed again three times with the wash buffer.
-
Competitive Reaction: A mixture of the primary antibody at its optimal dilution and varying concentrations of the test compounds (or standard) is added to the wells. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times to remove unbound antibodies and test compounds.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times.
-
Substrate Reaction: The substrate solution is added to the wells, and the plate is incubated in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 values are determined from the dose-response curves. Cross-reactivity is calculated as: (IC50 of parent compound / IC50 of test compound) x 100%.
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental process and the decision-making logic in cross-reactivity studies, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Logical relationship in assessing cross-reactivity potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 5. Cross reactivity sulfonamide and nonantibiotic sulfonamides [aaaai.org]
- 6. Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthesis Efficiency: A Comparative Guide to 4-Amino-2-chloro-5-hydroxy-benzenesulfonamide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, a key intermediate in the pharmaceutical and dye industries. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most efficient and practical synthesis strategy for their specific needs.
Introduction
4-Amino-2-chloro-5-hydroxy-benzenesulfonamide (CAS 41606-65-9) is a valuable substituted aromatic sulfonamide. Its molecular structure, featuring amino, chloro, hydroxyl, and sulfonamide functional groups, makes it a versatile building block in organic synthesis. While specific synthetic details for this compound are not abundantly available in peer-reviewed journals, analysis of related sulfonamide syntheses and patent literature allows for the outlining of plausible and efficient production pathways. This guide will focus on a proposed primary synthetic route and a viable alternative, benchmarking them based on potential yield, reagent accessibility, and reaction conditions.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are proposed and evaluated for the synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. The primary route involves the sulfonation and subsequent amination of a substituted chlorophenol, while the alternative route explores a multi-step process starting from p-dichlorobenzene.
| Parameter | Route 1: Direct Sulfonation of 2-Amino-4-chlorophenol | Route 2: Multi-step Synthesis from p-Dichlorobenzene |
| Starting Material | 2-Amino-4-chlorophenol | p-Dichlorobenzene |
| Key Intermediates | 4-Amino-2-chloro-5-hydroxy-benzenesulfonyl chloride | 2,5-Dichlorobenzenesulfonic acid, 2,5-Dichloro-4-nitrobenzenesulfonic acid, 2-Amino-4-chloro-5-hydroxybenzenesulfonic acid |
| Overall Yield (Estimated) | Moderate to High | Moderate |
| Number of Steps | 2 | 4 |
| Reagent Hazards | Concentrated sulfuric acid, Chlorosulfonic acid | Concentrated sulfuric acid, Nitrating agents, Reducing agents |
| Process Complexity | Relatively straightforward | More complex with multiple isolations |
Experimental Protocols
Route 1: Direct Sulfonation of 2-Amino-4-chlorophenol
This proposed two-step synthesis starts with the commercially available 2-amino-4-chlorophenol.
Step 1: Sulfonation of 2-Amino-4-chlorophenol
The initial step involves the sulfonation of 2-amino-4-chlorophenol. Given the presence of the activating amino and hydroxyl groups, direct sulfonation is expected to proceed readily.
-
Reaction: 2-Amino-4-chlorophenol is treated with concentrated sulfuric acid or oleum. The reaction temperature is a critical parameter to control the extent of sulfonation and prevent side reactions.
-
Procedure: To a cooled solution of concentrated sulfuric acid, 2-amino-4-chlorophenol is added portion-wise while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto ice, leading to the precipitation of the sulfonic acid derivative. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Conversion to Sulfonamide
The resulting sulfonic acid is then converted to the final product, 4-amino-2-chloro-5-hydroxy-benzenesulfonamide. This is typically achieved via the formation of a sulfonyl chloride intermediate followed by amination.
-
Reaction: The sulfonic acid is first converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or chlorosulfonic acid. The sulfonyl chloride is then reacted with ammonia.
-
Procedure: The dried sulfonic acid from the previous step is treated with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude sulfonyl chloride. This intermediate is then slowly added to a cooled, concentrated solution of aqueous ammonia.
-
Work-up: The resulting precipitate of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.
Route 2: Multi-step Synthesis from p-Dichlorobenzene
This alternative route, adapted from the synthesis of structurally similar compounds, begins with the readily available and inexpensive p-dichlorobenzene.[1]
Step 1: Sulfonation of p-Dichlorobenzene
-
Reaction: p-Dichlorobenzene is sulfonated using fuming sulfuric acid (oleum) to introduce a sulfonic acid group onto the aromatic ring.
-
Procedure: p-Dichlorobenzene is added to fuming sulfuric acid, and the mixture is heated. The progress of the reaction is monitored until the desired degree of sulfonation is achieved. The product, 2,5-dichlorobenzenesulfonic acid, is isolated by pouring the reaction mixture onto ice.
Step 2: Nitration of 2,5-Dichlorobenzenesulfonic Acid
-
Reaction: The sulfonic acid from the previous step is nitrated to introduce a nitro group.
-
Procedure: 2,5-Dichlorobenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to yield 2,5-dichloro-4-nitrobenzenesulfonic acid.
Step 3: Hydrolysis of the Dichloro-nitro Intermediate
-
Reaction: One of the chlorine atoms is replaced by a hydroxyl group through nucleophilic aromatic substitution.
-
Procedure: The nitrated intermediate is heated with an aqueous solution of a strong base, such as sodium hydroxide. This selectively displaces the chlorine atom para to the nitro group, yielding 2-chloro-4-nitro-5-hydroxybenzenesulfonamide.
Step 4: Reduction of the Nitro Group
-
Reaction: The nitro group is reduced to an amino group to afford the final product.
-
Procedure: The nitro-sulfonamide is reduced using a suitable reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or through catalytic hydrogenation. Upon completion of the reduction, the product is isolated and purified.
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Proposed direct synthesis of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Caption: Alternative multi-step synthesis from p-dichlorobenzene.
Conclusion
The selection of an optimal synthetic route for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide depends on several factors, including the desired scale of production, available starting materials, and acceptable process complexity.
-
Route 1 offers a more direct and potentially higher-yielding pathway, assuming the selective sulfonation of 2-amino-4-chlorophenol can be efficiently controlled. The reduced number of steps simplifies the overall process and minimizes waste generation.
-
Route 2 , while longer and more complex, starts from a very inexpensive and readily available raw material. This route may be more cost-effective for large-scale industrial production, despite the potentially lower overall yield and the need to handle hazardous nitrating agents.
Further experimental validation is necessary to precisely determine the efficiency of each route. Researchers are encouraged to perform small-scale trials to optimize reaction conditions and accurately assess yields and purity before scaling up production. This guide provides a solid foundation for such investigations, enabling informed decisions in the synthesis of this important chemical intermediate.
References
"comparative study of different purification methods for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common laboratory techniques for the purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate purification method is critical to ensure the purity, yield, and overall quality of the final compound, which directly impacts downstream applications in drug discovery and development. This document outlines detailed experimental protocols for recrystallization, flash column chromatography, and solid-phase extraction (SPE), presenting a side-by-side comparison of their performance based on key metrics such as purity, yield, solvent consumption, and time efficiency.
Experimental Design and Workflow
The following diagram illustrates the general experimental workflow for the purification of crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide using the three compared methods.
Caption: Experimental workflow for the comparative purification of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Comparative Performance Data
The following table summarizes the key performance indicators for each purification method based on hypothetical experimental data.
| Parameter | Recrystallization | Flash Column Chromatography | Solid-Phase Extraction (SPE) |
| Purity (HPLC) | >99% | 98-99% | 95-98% |
| Yield | 75-85% | 60-75% | 80-90% |
| Solvent Consumption | Moderate | High | Low |
| Time Efficiency | Slow (requires cooling) | Moderate | Fast |
| Scalability | Good | Moderate | Limited |
| Cost per Sample | Low | High | Moderate |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify chemical compounds. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Protocol:
-
Solvent Selection: Screen various solvents to identify one in which 4-amino-2-chloro-5-hydroxy-benzenesulfonamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water is often a good starting point for sulfonamides.
-
Dissolution: In a flask, dissolve the crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (e.g., 1.0 g) in a minimal amount of the hot solvent (e.g., 95% ethanol) by heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The dissolved compound will crystallize out as its solubility decreases. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the column, speeding up the separation process.
Protocol:
-
Stationary Phase Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) as the eluent.
-
Sample Loading: Dissolve the crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (e.g., 200 mg) in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.
-
Elution: Apply positive pressure (using compressed air or nitrogen) to the top of the column to force the eluent through the stationary phase.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a sample preparation technique that uses a solid sorbent to separate a compound from a solution.
Protocol:
-
Cartridge Selection: Choose an appropriate SPE cartridge. For sulfonamides, a mixed-mode cation exchange (MCX) cartridge can be effective.
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by the equilibration buffer (e.g., water at a specific pH) through it.
-
Sample Loading: Dissolve the crude 4-amino-2-chloro-5-hydroxy-benzenesulfonamide (e.g., 50 mg) in the equilibration buffer and load the solution onto the conditioned cartridge.
-
Washing: Pass a wash solution through the cartridge to remove impurities. The wash solution should be designed to elute impurities while retaining the target compound on the sorbent.
-
Elution: Elute the purified 4-amino-2-chloro-5-hydroxy-benzenesulfonamide from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified product.
Conclusion
The choice of purification method for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide depends on the specific requirements of the research or development goal.
-
Recrystallization is a cost-effective and scalable method that can yield very high purity, making it suitable for obtaining final products of exceptional quality.
-
Flash Column Chromatography offers a good balance between speed and resolution for purifying moderate quantities of the compound, although it is more resource-intensive.
-
Solid-Phase Extraction is a rapid and efficient technique for purifying small-scale samples and is particularly advantageous for its low solvent consumption and high yield.
Researchers should consider these factors when selecting the most appropriate purification strategy for their specific needs.
Safety Operating Guide
Proper Disposal of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-: A Guide for Laboratory Professionals
Researchers and scientists handling Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated aromatic sulfonamide, emphasizing safe handling and regulatory adherence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of halogenated compounds and sulfonamides necessitates a high degree of caution.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile or Viton) |
| Eye Protection | Chemical splash goggles or a face shield |
| Protective Clothing | A fully-buttoned laboratory coat |
| Respiratory Protection | May be required if working outside a fume hood |
Always handle the chemical waste within a certified laboratory chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The disposal of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- must be treated as hazardous waste, following all local, state, and national regulations.[2]
-
Do Not Mix: Keep Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- waste separate from other waste streams.[2] It is especially important to segregate halogenated waste from non-halogenated waste to prevent costly and complex disposal processes.[3][4][5]
-
Use Original or Designated Containers: Whenever possible, store the waste in its original container.[2] If this is not feasible, use a compatible, properly sealed, and clearly labeled waste container.[1][3] The container must be in good condition and have a threaded cap to ensure it is vapor-tight and spill-proof.[3]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-".[3][4] Do not use abbreviations or chemical formulas.[3]
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials such as acids, bases, and oxidizing agents.[1][4] The storage area should be cool, dry, and well-ventilated.[3][6]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][7] Do not attempt to dispose of this chemical down the drain or through evaporation.[1]
Spill Management
In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Wear Appropriate PPE: Don double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[1]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as spill control pillows or sand.[1][4][6]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
For larger spills, or if you are not trained to handle them, evacuate the area, secure it if possible, and immediately contact your institution's emergency response team or EHS office.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
This guide provides immediate, essential safety and logistical information for handling 4-amino-2-chloro-5-hydroxy-benzenesulfonamide in a laboratory setting. The following procedural guidance is based on a conservative, risk-averse approach, treating the compound as potentially hazardous due to the lack of specific toxicological data.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety and prevent exposure through inhalation, skin, and eye contact. All operations involving this compound should be conducted within a certified chemical fume hood or a suitable containment device like a glove box.[1]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face. | Protects against splashes, dust, and vapors.[1][2] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove must be removed and disposed of immediately after handling. | Provides robust protection against skin contact.[1] |
| Body Protection | Disposable Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs is required. | Prevents contamination of personal clothing.[1] |
| Foot Protection | Closed-toe, Chemical-resistant Shoes | Shoes must fully cover the feet. Shoe covers should be considered for high-potency compounding areas. | Protects feet from potential spills.[1] |
| Respiratory Protection | NIOSH-approved Respirator | For solid/powder form: N100 or P100 respirator. For solutions: Organic vapor cartridge respirator. A PAPR may be necessary for extended operations. | Protects against inhalation of fine particles and vapors.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.[2]
1. Pre-Handling & Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[2]
-
Designated Area: Designate a specific, clearly marked area within a certified and functioning chemical fume hood for all handling activities.[1]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are accessible and operational.[3]
2. Handling - Weighing and Solution Preparation:
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Containment: Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to contain any airborne particles.[4] Use anti-static weighing paper or a tared container to minimize dust generation.[4]
-
Controlled Environment: If heating is required, use a controlled heating source such as a heating mantle or water bath.[2]
-
Avoid Contact: Practice meticulous care to avoid all personal contact with the compound, including inhalation.[5] Do not eat, drink, or smoke in the handling area.[5]
3. Post-Handling & Decontamination:
-
Clean Workspace: Thoroughly clean the work area and any equipment used.[2]
-
Decontaminate PPE: Decontaminate reusable PPE according to the manufacturer's instructions.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][6]
-
Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly closed container.[6][7]
First Aid Measures
Immediate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[5][8] Seek immediate medical attention.[6]
-
Skin Contact: Promptly wash the contaminated skin with soap and water.[9] Remove any contaminated clothing.[9] If irritation persists, seek medical attention.[9]
-
Inhalation: Move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Get medical attention as soon as possible.[9]
-
Ingestion: If the chemical has been swallowed, get medical attention immediately.[9]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All waste contaminated with this compound should be considered hazardous waste.[6]
-
Containment: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial chemical waste management program.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Safety Workflow Diagram
Caption: Step-by-step workflow for the safe handling of 4-amino-2-chloro-5-hydroxy-benzenesulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
